Cefepime,(S)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N6O5S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/t13-,17-/m1/s1 |
InChI Key |
HVFLCNVBZFFHBT-CXAGYDPISA-N |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
Origin of Product |
United States |
Foundational & Exploratory
The Stereoselective Synthesis and Characterization of (6R,7R)-Cefepime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The bactericidal action of Cefepime is intrinsically linked to its specific stereochemistry, with the (6R,7R) isomer being the biologically active entity. The synthesis of Cefepime, therefore, necessitates stringent stereochemical control to ensure the desired therapeutic efficacy and to minimize the presence of less active or potentially harmful stereoisomers. This technical guide provides a comprehensive overview of a stereoselective synthetic route to (6R,7R)-Cefepime and the analytical methodologies crucial for its thorough characterization, with a particular focus on stereoisomeric purity.
Stereoselective Synthesis of (6R,7R)-Cefepime
The synthesis of (6R,7R)-Cefepime is a multi-step process that typically starts from a chiral precursor, ensuring the correct stereochemistry in the final molecule. One common and efficient approach begins with 7-aminocephalosporanic acid (7-ACA), which possesses the desired (6R,7R) configuration at the β-lactam core.
Synthetic Pathway Overview
The overall synthetic strategy involves the modification of the C-3 and C-7 positions of the 7-ACA core. The C-3 position is first modified to introduce the N-methylpyrrolidine moiety, followed by the acylation of the C-7 amino group with the characteristic aminothiazolyl-methoxyimino side chain. The stereochemistry of the starting material, (6R,7R)-7-ACA, is retained throughout the synthesis.
Caption: Synthetic Pathway of (6R,7R)-Cefepime from 7-ACA.
Experimental Protocols
The following protocols are synthesized from various patented and published methods to provide a representative procedure.[1][2]
Step 1: Synthesis of (6R,7R)-7-amino-3-[(1-methylpyrrolidinium)methyl]ceph-3-em-4-carboxylate hydrochloride (7-ACP)
-
Silylation of 7-ACA: In a suitable reactor, suspend 7-aminocephalosporanic acid (7-ACA) in dichloromethane. Add hexamethyldisilazane (HMDS) and a catalytic amount of iodotrimethylsilane (TMSI). Stir the mixture at 30-35°C for 6-7 hours to achieve silylation of the amino and carboxyl groups.
-
Formation of 3-Iodo Intermediate: Cool the reaction mixture to -10°C and add N,N-diethylaniline, followed by the dropwise addition of iodotrimethylsilane (TMSI). Stir the reaction for 1-2 hours.
-
Quaternization with N-methylpyrrolidine: Add N-methylpyrrolidine dropwise to the reaction mixture and continue stirring.
-
Deprotection and Isolation: Add a mixture of isopropanol, concentrated hydrochloric acid, and deionized water dropwise to the reaction. This will deprotect the silylated groups and precipitate the product. Filter the solid, wash with a suitable solvent, and dry to obtain 7-ACP hydrochloride.
Step 2: Synthesis of (6R,7R)-Cefepime Hydrochloride
-
Acylation Reaction: Dissolve the obtained 7-ACP and an activated ester of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (AE-active ester) in a mixed solvent of water and a water-soluble organic solvent.[2]
-
pH Adjustment and Reaction: Adjust the pH of the solution to 5.5-7.5 and maintain the temperature between 0-30°C to carry out the acylation reaction.[2]
-
Extraction and Crystallization: After the reaction is complete, perform an extraction. Adjust the pH of the aqueous phase with hydrochloric acid to induce crystallization of Cefepime hydrochloride.[2]
-
Isolation and Drying: Filter the crystalline product, wash with a suitable solvent, and dry under vacuum to obtain (6R,7R)-Cefepime hydrochloride.
Quantitative Data from Synthesis
The following table summarizes typical quantitative data reported in the literature for the synthesis of Cefepime.
| Parameter | Value | Reference |
| 7-ACP Synthesis | ||
| Molar Yield | ~80% | [1] |
| Purity (HPLC) | >99.5% | [1] |
| Cefepime Synthesis | ||
| Molar Yield | 86.9% - 87.2% | [3] |
| Purity (HPLC) | >99.5% | [2][3] |
Characterization of (6R,7R)-Cefepime
The characterization of Cefepime is critical to ensure its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is employed, with a strong emphasis on methods that can differentiate between stereoisomers.
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of Cefepime.
Caption: Experimental Workflow for Cefepime Characterization.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
HPLC is a cornerstone technique for the analysis of Cefepime, capable of determining purity and separating stereoisomers and related substances.
-
Purity Assay:
-
Stereoisomer Separation (E/Z isomers):
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Cefepime. The coupling constants and chemical shifts of the protons on the β-lactam ring can help confirm the (6R,7R) stereochemistry.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Tandem MS (MS/MS) can be used to elucidate the fragmentation pattern, which aids in structural confirmation and identification of impurities.[5]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in Cefepime, such as the β-lactam carbonyl (~1770 cm⁻¹), amide carbonyl, and C=N bonds.
-
UV-Vis Spectroscopy: Cefepime exhibits a characteristic UV absorption maximum, which is useful for quantitative analysis by HPLC with UV detection.[4]
Quantitative Characterization Data
The following table presents key characterization data for Cefepime.
| Parameter | Method | Typical Value | Reference |
| Chromatographic Data | |||
| HPLC Retention Time (Z-isomer) | C18, ACN/Ammonium Acetate | 15.28 min | [5] |
| HPLC Retention Time (E-isomer) | C18, ACN/Ammonium Acetate | 9.18 min | [5] |
| Spectroscopic Data | |||
| Melting Point | - | 150 °C (decomposes) | [6] |
| Dissociation Constants | |||
| pKa1 (Carboxylic acid) | Potentiometry/UV Spec. | ~2.5 | [7] |
| pKa2 (Aminothiazole) | Potentiometry/UV Spec. | ~4.5 | [7] |
| pKa3 (Amide) | Potentiometry/UV Spec. | ~7.5 | [7] |
Conclusion
The successful development and production of Cefepime as a therapeutic agent hinge on the ability to synthesize the correct (6R,7R) stereoisomer with high purity. The synthetic pathways and analytical methods outlined in this guide provide a robust framework for achieving this goal. Careful control of reaction conditions during synthesis and the use of high-resolution analytical techniques for characterization are paramount to ensuring the quality, safety, and efficacy of this important antibiotic. For professionals in drug development, a thorough understanding of these technical aspects is essential for regulatory compliance and the consistent production of high-quality Cefepime.
References
- 1. CN101054385A - Method of synthesizing cefepime intermediate in mixed solvent - Google Patents [patents.google.com]
- 2. CN102408440A - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 3. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cefepime - Wikipedia [en.wikipedia.org]
- 7. Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Synthesis of Cefepime Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The bactericidal action of Cefepime stems from the inhibition of bacterial cell wall synthesis. Its molecular structure features two critical chiral centers at the C6 and C7 positions of the β-lactam ring, which are pivotal for its antibacterial efficacy. The clinically approved and biologically active form of Cefepime is the (6R,7R)-enantiomer. This guide provides a comprehensive overview of the stereospecific synthesis of Cefepime enantiomers, with a focus on the methodologies to obtain the desired (6R,7R) configuration.
Core Synthesis Strategy: Utilization of a Chiral Precursor
The primary strategy for the stereospecific synthesis of Cefepime relies on the use of a chiral building block that already possesses the required stereochemistry. The key intermediate is (6R,7R)-7-aminocephalosporanic acid (7-ACA), which is produced industrially through the enzymatic hydrolysis of Cephalosporin C. This enzymatic process inherently yields the desired (6R,7R) configuration, forming the foundation for the stereocontrolled synthesis of a vast array of cephalosporin antibiotics, including Cefepime.
The general synthetic workflow for Cefepime starting from 7-ACA involves two main stages:
-
Modification of the C3' position: Introduction of the N-methylpyrrolidine moiety.
-
Acylation of the C7-amino group: Coupling with the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl side chain.
Caption: General workflow for the stereospecific synthesis of Cefepime.
Experimental Protocols
Enzymatic Production of (6R,7R)-7-Aminocephalosporanic Acid (7-ACA)
The industrial production of 7-ACA is predominantly achieved through a two-step enzymatic process starting from Cephalosporin C.[1][2]
Step 1: Conversion of Cephalosporin C to Glutaryl-7-ACA (GL-7-ACA)
-
Enzyme: D-amino acid oxidase (DAO)
-
Reaction: The D-α-aminoadipyl side chain of Cephalosporin C is oxidatively deaminated.
Step 2: Conversion of GL-7-ACA to 7-ACA
-
Enzyme: Glutaryl-7-ACA acylase (GLA)
-
Reaction: The glutaryl group is cleaved from GL-7-ACA to yield 7-ACA.
This chemoenzymatic hydrolysis is highly efficient and stereospecific, providing 7-ACA with the natural (6R,7R) configuration.[1][2]
Synthesis of (6R,7R)-7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylic acid hydrochloride (7-MPCA) from 7-ACA
This key step involves the introduction of the N-methylpyrrolidine group at the C3' position of the cephalosporin nucleus.
Protocol:
-
A suspension of 7-aminocephalosporanic acid (7-ACA) is treated with hexamethyldisilazane (HMDS) and a catalytic amount of a silylating agent (e.g., trimethylsilyl iodide) to protect the amino and carboxylic acid groups.
-
The protected 7-ACA is then reacted with N-methylpyrrolidine in the presence of a suitable activating agent, such as iodotrimethylsilane, to facilitate the nucleophilic substitution at the C3' position.
-
The reaction mixture is then treated with an alcohol (e.g., isopropanol) and hydrochloric acid to deprotect the silylated groups and precipitate the desired product, 7-MPCA, as its hydrochloride salt.
| Reactant/Reagent | Molar Ratio (relative to 7-ACA) | Solvent | Temperature (°C) | Time (h) |
| 7-ACA | 1.0 | Dichloromethane | 30-35 | 6-7 |
| Hexamethyldisilazane | 1.2 | Dichloromethane | 30-35 | 6-7 |
| Iodotrimethylsilane | 2.1 | Dichloromethane | -10 | 1-2 |
| N-methylpyrrolidine | 1.7 | Dichloromethane | -10 | - |
| Isopropanol/HCl | - | - | - | - |
Table 1: Representative reaction conditions for the synthesis of 7-MPCA from 7-ACA.
Acylation of 7-MPCA to Synthesize (6R,7R)-Cefepime Hydrochloride
The final step in the synthesis is the acylation of the C7-amino group of 7-MPCA with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. An example of an activated derivative is the 2-mercaptobenzothiazolyl ester (AE-active ester).
Protocol:
-
(6R, 7R)-7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylic acid hydrochloride (7-MPCA) is dissolved in a mixed solvent system, typically water and a water-soluble organic solvent like dimethylformamide (DMF).
-
The pH of the solution is adjusted to a range of 5.5-7.5 to facilitate the acylation reaction.
-
The AE-active ester of the side chain is added to the solution.
-
An organic base, such as triethylamine, is added dropwise while maintaining a low temperature (around -5°C).
-
After the reaction is complete, the pH is adjusted with hydrochloric acid to precipitate the Cefepime hydrochloride product.
-
The product is then isolated by filtration, washed, and dried.
| Reactant/Reagent | Molar Ratio (relative to 7-MPCA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 7-MPCA | 1.0 | Water/DMF | -5 to 0 | 2-3 | 86.9 | >99.5 |
| AE-active ester | 1.1-1.2 | Water/DMF | -5 to 0 | 2-3 | 86.9 | >99.5 |
| Triethylamine | - | Water/DMF | -5 to 0 | 2-3 | 86.9 | >99.5 |
Table 2: Representative reaction conditions for the acylation of 7-MPCA.
Caption: Workflow for the acylation of 7-MPCA to yield Cefepime.
Stereochemistry and Biological Activity
The stereochemistry of the β-lactam ring is paramount for the biological activity of cephalosporins. The natural (6R,7R) configuration is essential for the molecule to bind effectively to penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of cell wall synthesis and subsequent bacterial death. While comprehensive studies on the biological activity of all Cefepime stereoisomers are not widely published, it is a well-established principle in β-lactam chemistry that deviations from the natural stereochemical configuration lead to a significant loss of antibacterial activity. Research on other β-lactam antibiotics has consistently shown that the unnatural enantiomers are devoid of significant antibacterial properties.
Alternative Approaches: Chiral Resolution
While the use of a chiral precursor is the dominant industrial method, chiral resolution offers an alternative, albeit less common, route to obtaining single enantiomers. This typically involves the separation of a racemic mixture of a key intermediate.
Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: A racemic mixture of a Cefepime intermediate with an acidic or basic functional group can be reacted with a chiral resolving agent (a chiral base or acid) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate enantiomers. This method is highly effective for both analytical and preparative scale separations.
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
While these methods are viable, they are often less economically feasible for large-scale production compared to the direct use of a stereochemically pure starting material like 7-ACA.
Conclusion
The stereospecific synthesis of Cefepime, a critical fourth-generation cephalosporin, is predominantly achieved through a strategic approach that leverages the readily available chiral precursor, (6R,7R)-7-aminocephalosporanic acid. The enzymatic production of 7-ACA ensures the correct stereochemistry at the C6 and C7 positions of the β-lactam ring, which is essential for the drug's potent antibacterial activity. Subsequent chemical modifications at the C3' and C7 positions, under controlled conditions, lead to the final (6R,7R)-Cefepime enantiomer. While alternative methods like chiral resolution exist, the synthetic route starting from 7-ACA remains the most efficient and industrially viable pathway for the production of this life-saving antibiotic. Further research into the specific biological activities of the other Cefepime stereoisomers would provide a more complete understanding of the structure-activity relationship and further underscore the importance of stereocontrolled synthesis in drug development.
References
The Enigma of Inactivity: A Technical Guide to the Biological Profile of Cefepime's (S)-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime, a fourth-generation cephalosporin, is a cornerstone in the treatment of severe bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative pathogens has solidified its clinical importance.[1][2] The therapeutic efficacy of Cefepime is primarily attributed to its (6R,7R)-stereoisomer, which effectively inhibits bacterial cell wall synthesis.[3] However, the manufacturing process and subsequent degradation can lead to the formation of various stereoisomers, including the (S)-isomer (epimer at position 7). This technical guide provides an in-depth exploration of the biological activity, or lack thereof, of the Cefepime (S)-isomer, consolidating available data for researchers and professionals in drug development.
While direct comparative studies quantifying the antimicrobial potency of the purified Cefepime (S)-isomer are not extensively available in published literature, a cohesive understanding of its biological profile can be extrapolated from studies on Cefepime's degradation products and the fundamental principles of stereochemistry in pharmacology. It is widely reported that the degradation products of Cefepime exhibit no significant antibacterial activity.[4]
Physicochemical Properties and Stereoisomerism
Cefepime possesses multiple chiral centers, leading to the potential for several stereoisomers. The active pharmaceutical ingredient is the (6R,7R)-isomer. The (S)-isomer, also referred to as the 7-epimer, is a known metabolite and can also form as a degradation product.[5][6] The structural difference, though seemingly minor, has profound implications for the molecule's interaction with its biological target, the penicillin-binding proteins (PBPs).
Biological Inactivity of the Cefepime (S)-Isomer
The antibacterial action of β-lactam antibiotics like Cefepime is contingent on a precise three-dimensional structure that allows for binding to the active site of bacterial PBPs, thereby inhibiting cell wall synthesis.[7] Alterations in stereochemistry, such as the epimerization at the C-7 position to form the (S)-isomer, can drastically reduce or eliminate this binding affinity.
Studies on the degradation of Cefepime have consistently shown that the resulting products, which would include epimers, lack significant microbiological activity.[4] This indicates that the structural integrity of the active (R)-isomer is crucial for its function. The change in the spatial arrangement of the substituents on the β-lactam ring in the (S)-isomer likely prevents its effective docking into the PBP active site.
| Compound/Isomer | Type | Biological Activity | Source |
| Cefepime (R)-isomer | Active Pharmaceutical Ingredient | High antibacterial activity | [1][2] |
| Cefepime (S)-isomer (7-epimer) | Metabolite / Degradation Product | Presumed biologically inactive | [4][5] |
| Cefepime E-isomer | Isomeric Impurity | Not specified, likely inactive | [8] |
| Δ²-Cefepime | Degradation Product | Not specified, likely inactive | [9] |
| Δ³-Cefepime | Degradation Product | Not specified, likely inactive | [9] |
| General Degradation Products | Various | No significant antibacterial activity | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
A robust HPLC method is essential for the separation and quantification of Cefepime and its related substances, including the (S)-isomer.
-
Objective: To separate Cefepime from its isomers and degradation products.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[1][8]
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a buffer (e.g., 0.005 mol·L⁻¹ ammonium phosphate monobasic) and an organic modifier (e.g., acetonitrile).[1][8] The gradient would involve changing the proportion of the organic modifier over time to achieve separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength of 257 nm is suitable for Cefepime and its related compounds.[1][8]
-
Sample Preparation: Cefepime samples are dissolved in a suitable solvent, such as water or the mobile phase, and filtered through a 0.45 µm filter before injection.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[10][11]
-
Objective: To determine the lowest concentration of Cefepime that inhibits the visible growth of a bacterial isolate.
-
Methodology:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[10][11]
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Serial Dilutions: Two-fold serial dilutions of Cefepime are prepared in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 256 µg/mL).[11]
-
Inoculation: Each well containing the Cefepime dilution is inoculated with the standardized bacterial suspension.
-
Controls: A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Reading: The MIC is determined as the lowest concentration of Cefepime at which there is no visible growth (turbidity).
-
Signaling Pathways and Mechanism of Action
The mechanism of action of Cefepime involves the inhibition of bacterial cell wall synthesis by targeting PBPs. This process is independent of complex signaling pathways within the bacteria. The key interaction is the covalent binding of the β-lactam ring to the active site of the PBP, which inactivates the enzyme.
Conclusion
References
- 1. Determination of cefepime hydrochloride and its related substances by HPLC [journal11.magtechjournal.com]
- 2. Antibacterial activity of cefepime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Stereochemistry: An In-depth Technical Guide to the Mechanism of Action of Cefepime Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins.[1][2] Its potent bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics.[2] However, the nuanced stereochemistry of the Cefepime molecule, particularly the configuration of its oxyimino side chain, plays a pivotal role in its efficacy, influencing its interaction with penicillin-binding proteins (PBPs) and its stability against the hydrolytic action of β-lactamases. This technical guide delves into the core mechanism of action of Cefepime, with a special focus on the significance of its stereoisomers, providing detailed experimental protocols and quantitative data to support a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The fundamental mechanism of action of Cefepime involves the disruption of the final stages of peptidoglycan synthesis in the bacterial cell wall.[2] Peptidoglycan, a vital heteropolymer, provides structural integrity to the bacterial cell, protecting it from osmotic lysis. Its synthesis is finalized by a series of transpeptidation reactions catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2]
Cefepime, as a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs. By covalently acylating the active site serine of these enzymes, Cefepime inactivates them, thereby halting the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall and, ultimately, bacterial cell lysis and death.[2]
A key structural feature of Cefepime is its zwitterionic nature, conferred by the N-methylpyrrolidinium group at the C-3 position. This property facilitates its penetration through the porin channels of the outer membrane of Gram-negative bacteria, allowing it to reach its PBP targets in the periplasmic space more efficiently than many other cephalosporins.
The Significance of the syn-Oxyimino Stereoisomer
The chemical structure of Cefepime includes an oxyimino group on the C-7 acyl side chain. The spatial arrangement of the methoxy group relative to the C=N double bond gives rise to two stereoisomers: syn and anti. Cefepime exists predominantly as the syn-isomer (also referred to as the Z-isomer). This specific stereochemical configuration is not a trivial detail; it is a critical determinant of Cefepime's antibacterial profile.
Enhanced β-Lactamase Stability
Penicillin-Binding Protein (PBP) Affinity
The syn-configuration also influences the binding affinity of Cefepime to its target PBPs. While direct comparative binding studies of Cefepime's syn and anti isomers are not extensively documented, the high affinity of Cefepime for multiple essential PBPs is well-established. In Escherichia coli, Cefepime shows a particularly high affinity for PBP2 and PBP3.[3][4] In Pseudomonas aeruginosa, it demonstrates excellent binding to PBP3.[3][4] This multi-target profile contributes to its potent bactericidal activity.
Quantitative Data on Cefepime's Activity
The following tables summarize the available quantitative data for Cefepime, which is clinically used as the syn-isomer.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cefepime against Various Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤ 0.06 | ≤ 0.12 |
| Klebsiella pneumoniae | ≤ 0.06 | ≤ 0.12 |
| Enterobacter cloacae | 0.25 | 4 |
| Serratia marcescens | 0.5 | 4 |
| Proteus mirabilis | ≤ 0.06 | ≤ 0.12 |
| Pseudomonas aeruginosa | 2 | 16 |
| Haemophilus influenzae | 0.03 | 0.06 |
| Staphylococcus aureus (MSSA) | 1 | 4 |
| Streptococcus pneumoniae | 0.06 | 0.25 |
Data compiled from multiple in vitro studies. Actual values may vary depending on the specific strains and testing methodologies.
Table 2: Penicillin-Binding Protein (PBP) Affinities of Cefepime (IC₅₀ values in µg/mL)
| Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |
| Escherichia coli | 2.5 | 2.5 | 0.1 | 0.5 | >100 | >100 |
| Pseudomonas aeruginosa | 10 | 10 | >25 | <0.0025 | >100 | >100 |
IC₅₀ (50% inhibitory concentration) is the concentration of Cefepime required to inhibit 50% of the binding of a labeled penicillin to the PBP. Data is derived from competitive binding assays.[3][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Cefepime stereoisomers against various bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Cefepime Solutions: Stock solutions of the separated syn- and anti-isomers of Cefepime are prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a high concentration. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates overnight. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the Cefepime isomer that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Binding Affinity Assay
The binding affinity of Cefepime stereoisomers to PBPs can be determined by a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin FL.
-
Preparation of Bacterial Membranes: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell membranes containing the PBPs are then isolated by ultracentrifugation.
-
Competitive Binding Reaction: A fixed amount of the membrane preparation is incubated with varying concentrations of the Cefepime stereoisomer for a defined period to allow for binding to the PBPs.
-
Fluorescent Labeling: A saturating concentration of Bocillin FL is then added to the mixture and incubated to label any PBPs that have not been bound by the Cefepime isomer.
-
SDS-PAGE and Fluorescence Detection: The reaction is stopped by the addition of SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.
-
Data Analysis: The intensity of the fluorescent signal for each PBP band is quantified. The concentration of the Cefepime isomer that causes a 50% reduction in the fluorescent signal, compared to a control without the antibiotic, is determined as the IC₅₀ value.
β-Lactamase Stability Assay
The stability of Cefepime stereoisomers against hydrolysis by β-lactamases can be assessed spectrophotometrically using a chromogenic cephalosporin substrate like nitrocefin.
-
Enzyme Preparation: Purified β-lactamase enzyme is obtained from a relevant bacterial strain.
-
Hydrolysis Reaction: The rate of hydrolysis of nitrocefin by the β-lactamase is measured by monitoring the change in absorbance at a specific wavelength (typically 486 nm).
-
Inhibition Assay: The Cefepime stereoisomer is pre-incubated with the β-lactamase for a set period. Nitrocefin is then added, and the rate of its hydrolysis is measured.
-
Data Analysis: The rate of hydrolysis in the presence of the Cefepime isomer is compared to the rate in its absence. The concentration of the isomer that causes a 50% inhibition of the enzyme's activity (IC₅₀) or the kinetic parameters (Kₘ and kcat) of the isomer as a substrate can be determined.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of PBP Inhibition
Caption: Cefepime penetrates the outer membrane of Gram-negative bacteria and inhibits PBPs, leading to cell lysis.
Differential β-Lactamase Susceptibility of Stereoisomers
Caption: The syn-isomer of Cefepime exhibits greater stability against β-lactamase hydrolysis than the anti-isomer.
Experimental Workflow for PBP Binding Affinity
Caption: Workflow for determining the PBP binding affinity of Cefepime stereoisomers using a competitive assay.
Conclusion and Future Directions
The antibacterial efficacy of Cefepime is intricately linked to its molecular structure, with the syn-configuration of its oxyimino side chain being a cornerstone of its potent activity. This stereoisomer confers enhanced stability against a wide range of β-lactamases and facilitates high-affinity binding to multiple essential penicillin-binding proteins. While the general principles of this structure-activity relationship are well-established for cephalosporins, there is a notable lack of publicly available, direct comparative studies on the individual stereoisomers of Cefepime.
Future research should focus on the separation and independent evaluation of the syn- and anti-isomers of Cefepime. Such studies, providing quantitative data on their respective MICs, PBP binding affinities, and susceptibility to a comprehensive panel of β-lactamases, would provide invaluable insights. This deeper understanding will not only solidify our knowledge of this important antibiotic but also inform the rational design of future β-lactam antibiotics with improved efficacy and resistance profiles. For drug development professionals, a thorough characterization of the active stereoisomer and the potential impact of any isomeric impurities is a critical aspect of ensuring product quality, safety, and efficacy.
References
- 1. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Cefepime: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, characterized by a zwitterionic nature, allows for rapid penetration through the outer membrane of Gram-negative bacteria.[1][3] Cefepime exhibits enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, making it a valuable agent in the treatment of infections caused by resistant organisms.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of Cefepime, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and antibacterial spectrum. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.
Mechanism of Action
Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5] This process involves the following key steps:
-
Penetration of the Bacterial Cell Wall: As a zwitterion, Cefepime can efficiently penetrate the outer membrane of Gram-negative bacteria through porin channels.[1]
-
Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, Cefepime covalently binds to and inactivates essential PBPs.[1][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]
Cefepime has a high affinity for multiple PBP types, contributing to its broad spectrum of activity.[6]
Figure 1: Mechanism of Action of Cefepime.
Pharmacokinetic Properties
The pharmacokinetic profile of Cefepime is characterized by linear kinetics and primary renal elimination.[7]
| Parameter | Value | Reference |
| Administration | Intravenous (IV), Intramuscular (IM) | [8] |
| Bioavailability (IM) | 100% | [9] |
| Protein Binding | 16-20% | [9][10] |
| Volume of Distribution (Vd) | 18 - 22 L | [9] |
| Elimination Half-life (t½) | 2 - 2.5 hours | [7] |
| Metabolism | Less than 1% metabolized in the liver to N-methylpyrrolidine (NMP), which is then oxidized to NMP-N-oxide. | [4] |
| Excretion | Primarily renal, with over 80-85% of the drug excreted unchanged in the urine. | [7][10] |
| Clearance | Total body clearance ranges from 122 to 136 mL/min. | [9] |
Note: Pharmacokinetic parameters can be altered in patients with renal impairment, requiring dosage adjustments.[10]
Pharmacodynamic Properties
The bactericidal activity of Cefepime is time-dependent. The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). A target of 60-70% fT > MIC is generally associated with maximal bactericidal effect.
Antibacterial Spectrum
Cefepime demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative pathogens.
Table 2: In Vitro Activity of Cefepime against Common Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gram-Negative | |||
| Escherichia coli | ≤0.06 | ≤0.12 | [11] |
| Klebsiella pneumoniae | ≤0.06 | ≤0.12 | [11][12] |
| Enterobacter cloacae | ≤0.5 | >32 | [11] |
| Pseudomonas aeruginosa | 2 | 16 | [13] |
| Haemophilus influenzae | - | - | [12] |
| Gram-Positive | |||
| Staphylococcus aureus (methicillin-susceptible) | 1 | 4 | [13] |
| Streptococcus pneumoniae | 0.25 | 0.25 | [11] |
| Streptococcus pyogenes | - | - | [6] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Cefepime is not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cefepime analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefepime Stock Solution: Prepare a stock solution of Cefepime in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the Cefepime stock solution in CAMHB in the 96-well plates to achieve final concentrations typically ranging from 64 to 0.06 µg/mL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Inoculate each well (containing 50 µL of the Cefepime dilution) with 50 µL of the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC Determination.
Time-Kill Assay
This protocol evaluates the bactericidal activity of Cefepime over time.
Materials:
-
Same as for MIC determination, plus sterile flasks and a shaking incubator.
Procedure:
-
Preparation: Prepare flasks containing CAMHB with Cefepime at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic.
-
Inoculation: Inoculate the flasks with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the flasks at 35-37°C with constant agitation.[14]
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]
-
Plating: Perform serial dilutions of each sample and plate onto nutrient agar.
-
Colony Counting: After 18-24 hours of incubation, count the colonies to determine the viable bacterial count (CFU/mL) at each time point.[14]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefepime concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Figure 3: Time-Kill Assay Workflow.
Conclusion
Cefepime remains a critical antibiotic for the management of serious bacterial infections. Its broad spectrum of activity, stability against β-lactamases, and well-characterized pharmacokinetic profile make it a reliable therapeutic option. This technical guide provides a comprehensive overview of the pharmacological properties of Cefepime, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat infectious diseases. Further research into the specific activities of the (S)- and (R)-enantiomers could provide a more nuanced understanding of its pharmacology.
References
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefepime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cefepime: a new fourth-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefepime clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of cefepime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antibacterial activity of cefepime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
In Vitro Activity of Cefepime: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure, characterized by a β-lactam ring, is fundamental to its antibacterial action.[2][4] Like other β-lactam antibiotics, cefepime disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][4] This technical guide provides a comprehensive overview of the in vitro activity of cefepime, with a focus on experimental protocols and data presentation.
A Note on Cefepime Enantiomers: Despite a thorough review of the scientific literature, no studies specifically detailing the differential in vitro activity of the individual enantiomers of cefepime, namely (R)-cefepime and (S)-cefepime, were identified. The data and methodologies presented in this guide pertain to cefepime as a racemic mixture, which is the form used in clinical practice. The synthesis and separation of individual enantiomers for the purpose of evaluating their distinct antibacterial properties have not been described in the available research.
Mechanism of Action
Cefepime exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through covalent binding to penicillin-binding proteins (PBPs).[2] The inhibition of these enzymes weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.[2][4] Cefepime's zwitterionic nature facilitates its penetration through the porin channels of Gram-negative bacteria, contributing to its potent activity against these organisms.[1][5]
Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Cefepime
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefepime against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterobacter cloacae | ≤0.5 | 2 | [6][7] |
| Escherichia coli | ≤0.06 | 0.12 | [6] |
| Klebsiella pneumoniae | 0.016 | 16 | [6] |
| Proteus mirabilis | ≤0.06 | ≤0.12 | [6] |
| Pseudomonas aeruginosa | 0.5-16 | 16 | [6][8] |
| Serratia marcescens | ≤0.5 | 2 | [8] |
| Citrobacter freundii | ≤0.5 | >32 | [7] |
| Gram-Positive Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (oxacillin-susceptible) | 1 | 3 | [8] |
| Streptococcus pneumoniae | 0.03 | 0.25 | [6] |
| Streptococcus pyogenes | 0.03 | 0.25 | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
1. Preparation of Cefepime Stock Solution:
-
A stock solution of cefepime is prepared in a suitable solvent, typically sterile distilled water or a buffer solution.
-
The concentration of the stock solution is accurately determined.
2. Preparation of Microtiter Plates:
-
A series of twofold dilutions of the cefepime stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.
-
The final volume in each well is typically 100 µL.
3. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar medium overnight.
-
Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate containing the cefepime dilutions is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria without antibiotic) and negative (broth only) control wells are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of cefepime that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Synthesis of Cefepime
The synthesis of cefepime is a multi-step process. While stereospecific synthesis of individual enantiomers is not reported, the general synthesis involves the creation of the core cephalosporin structure followed by the addition of specific side chains. A general representation of a synthetic route is provided below.
Caption: Generalized synthetic pathway for Cefepime.
Conclusion
Cefepime remains a critical antibiotic for treating a variety of bacterial infections. Its broad spectrum of in vitro activity against both Gram-positive and Gram-negative pathogens is well-documented. The experimental protocols for evaluating its efficacy, such as MIC determination, are standardized and widely used. However, a significant gap in the current scientific knowledge is the absence of data on the in vitro activity of individual cefepime enantiomers. Future research focusing on the stereospecific synthesis and biological evaluation of (R)- and (S)-cefepime could provide valuable insights into the structure-activity relationship of this important antibiotic and potentially lead to the development of more potent or selective therapeutic agents.
References
- 1. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 5. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro activity of cefepime and other antimicrobials: survey of European isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicentre study of the in vitro activity of cefepime, a broad-spectrum cephalosporin, compared to other broad-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefepime: An In-depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its chemical structure, featuring a quaternized N-methyl-pyrrolidine moiety, confers zwitterionic properties that facilitate rapid penetration across the outer membrane of Gram-negative bacteria.[1] Furthermore, Cefepime exhibits enhanced stability against many plasmid- and chromosomally-mediated β-lactamases, making it a crucial agent in the treatment of infections caused by resistant organisms.[1][2][5][6] This technical guide provides a comprehensive overview of Cefepime's antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][7][8][9] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[3][7][8][9] By binding to and inactivating these enzymes, Cefepime disrupts the integrity of the cell wall, leading to cell lysis and death.[8][9] Cefepime has a high affinity for PBP 2 and 3 in Escherichia coli and PBP 3 in Pseudomonas aeruginosa.[1] Its structure allows it to resist hydrolysis by many common β-lactamases and it is a poor inducer of AmpC β-lactamases.[5][10]
Antibacterial Spectrum: Quantitative Data
The in vitro activity of Cefepime is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing an antibiotic's potency against a population of a specific bacterial species.
Gram-Negative Bacteria
Cefepime demonstrates potent activity against a broad range of Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][5][11][12][13] It is often more active than third-generation cephalosporins against Enterobacteriaceae.[1]
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae (overall) | 22,860 | - | 0.25 | [14] |
| Escherichia coli | 98 | - | 0.12 | [15] |
| Klebsiella pneumoniae | 99 | - | 0.12 | [15] |
| Enterobacter cloacae | - | - | 1 | [16] |
| Proteus mirabilis | - | ≤ 0.06 | ≤ 0.12 | [17][18] |
| Salmonella spp. | - | ≤ 0.06 | ≤ 0.12 | [17][18] |
| Shigella spp. | - | ≤ 0.06 | ≤ 0.12 | [17][18] |
| Pseudomonas aeruginosa | 244 | 2 | 8 | [19] |
| - | 3 | 16 | [20] | |
| Haemophilus influenzae | - | 0.03 | - | [18] |
Gram-Positive Bacteria
Cefepime is also active against many Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[1][2][21] Its activity against penicillin-resistant Streptococcus pneumoniae is comparable to that of ceftriaxone.[5][22] However, it has poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[2][21]
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | - | - | 4 | [14] |
| 84 | - | 8 | [15] | |
| Streptococcus pneumoniae | 50 | 1 | 2 | [22] |
| - | - | 1 | [14] | |
| Streptococcus pyogenes (Group A) | - | 0.03 | 0.25 | [18] |
| Streptococcus agalactiae (Group B) | - | 0.12 | 0.03 | [18] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of Cefepime's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method is a widely accepted technique for determining the MIC of an antibiotic.
Broth Microdilution Protocol
This protocol is harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Cefepime Stock Solution:
-
A stock solution of Cefepime is prepared by dissolving a known weight of Cefepime powder in a specific volume of a suitable solvent (e.g., sterile deionized water) to achieve a high concentration (e.g., 1280 µg/mL).
-
The stock solution is sterilized by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) is dispensed into each well.
-
Serial two-fold dilutions of the Cefepime stock solution are performed across the wells to create a concentration gradient (e.g., 0.06 - 64 µg/mL).[23]
-
A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.[23]
-
-
Inoculum Preparation:
-
Well-isolated colonies of the test bacterium are selected from a fresh agar plate (18-24 hours old).[23]
-
The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[23]
-
-
Inoculation and Incubation:
-
MIC Determination:
Conclusion
Cefepime remains a vital component of the antimicrobial armamentarium due to its broad and potent activity against a multitude of clinically significant pathogens. Its stability in the presence of many β-lactamases provides a key advantage in treating infections caused by otherwise resistant Gram-negative bacteria. The quantitative data presented in this guide underscore its efficacy against key organisms such as P. aeruginosa and various Enterobacteriaceae, as well as important Gram-positive cocci. Adherence to standardized experimental protocols is paramount for the accurate determination of its antibacterial spectrum, which in turn informs appropriate clinical use and ongoing surveillance for the emergence of resistance. This technical guide serves as a foundational resource for professionals engaged in infectious disease research and the development of novel antibacterial strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Cefepime (maxipime), large spectrum 4th generation cephalosporin, resistant to beta-lactamases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 4. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime: a review of its use in the management of hospitalized patients with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 8. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cefepime vs Other Antibacterial Agents for the Treatment of Enterobacter Species Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial activity of cefepime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity of cefepime compared with other antibiotics against gram-positive bacteria and cefuroxime-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bactericidal activity of cefepime and ceftriaxone tested against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Stability of Cefepime Stereoisomers in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of cefepime stereoisomers in solution. Cefepime, a fourth-generation cephalosporin, can exist as different stereoisomers, primarily the therapeutically active Z-isomer and its less active geometric E-isomer. Additionally, degradation processes can lead to the formation of other stereoisomers, such as the 7-epimer. The stability of these isomers is a critical factor in the efficacy, safety, and shelf-life of cefepime formulations. This document details the degradation kinetics, influencing factors, and analytical methodologies for assessing the stability of these compounds, presenting quantitative data in a structured format for ease of comparison.
Introduction to Cefepime Stereoisomers
Cefepime's chemical structure contains a syn-oxime group (Z-isomer), which is crucial for its antibacterial activity. However, under certain conditions, it can isomerize to the anti-isomer (E-isomer), which exhibits significantly lower antibacterial potency. Furthermore, the chiral center at the C-7 position of the cephem nucleus can undergo epimerization, leading to the formation of the 7-epimer of cefepime, a degradation product with no significant antibacterial activity[1]. Understanding the conditions that promote the formation of these less active or inactive isomers is paramount for ensuring the therapeutic efficacy of cefepime preparations.
Factors Influencing the Stability of Cefepime Stereoisomers
The degradation of cefepime in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. These factors can affect both the degradation of the parent molecule and the isomerization between different stereoisomers.
pH: Cefepime is most stable in the pH range of 4 to 6[2]. Outside this range, its degradation accelerates. Alkaline conditions, in particular, promote the hydrolysis of the β-lactam ring, a primary degradation pathway for cephalosporins.
Temperature: Increased temperature significantly accelerates the degradation of cefepime, following first-order kinetics[2][3]. This degradation is also associated with a color change in the solution, often turning yellow to orange or even red-purple.
Light: Exposure to light can also contribute to the degradation of cefepime, as the β-lactam ring is susceptible to photolysis.
Quantitative Stability Data
The degradation of cefepime generally follows first-order kinetics. The following tables summarize the available quantitative data on the stability of cefepime under various conditions. It is important to note that most studies focus on the degradation of the parent cefepime molecule (the Z-isomer), with limited specific kinetic data available for the individual degradation of the E-isomer or the 7-epimer.
Table 1: Degradation Rate Constants (k) of Cefepime in Aqueous Solutions
| Temperature (°C) | pH | Medium | Rate Constant (k) (hr⁻¹) | Reference |
| 5 | Not Specified | Water for injection | 1.07 - 3.41 x 10⁻³ | [3] |
| 15 | Not Specified | Water for injection | 1.84 - 4.33 x 10⁻³ | [3] |
| 30 | Not Specified | Water for injection | 2.53 - 6.79 x 10⁻³ | [3] |
| 30 | 4.6 | Aqueous Solution | Verified T₉₀ of ~2 days | [2] |
| 30 | 5.6 | Aqueous Solution | Verified T₉₀ of ~2 days | [2] |
| 45, 55, 65, 75 | 0.5 - 8.6 | Aqueous Solution | First-order rate constants determined | [2] |
Table 2: Stability of Cefepime Solutions Under Different Storage Conditions
| Storage Condition | Concentration | Diluent | Stability (% remaining) | Duration | Reference |
| 4°C (Refrigerator) | Not Specified | Not Specified | 90.5% | 2 weeks | |
| 20-25°C (Room Temp) | 1-40 mg/mL | Compatible IV solution | Stable | 24 hours | |
| 2-8°C (Refrigerator) | 1-40 mg/mL | Compatible IV solution | Stable | 7 days | |
| 37°C | Not Specified | Not Specified | >10% degradation | <10 hours | [4] |
| 25°C | Not Specified | Not Specified | Stable | 24 hours | [4] |
| 30°C | Not Specified | Not Specified | Stable | ~14 hours | [4] |
Experimental Protocols
Stability-Indicating HPLC Method for Cefepime and its Stereoisomers
This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of cefepime and its related substances, including the E-isomer.
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.005 mol·L⁻¹ ammonium phosphate monobasic in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at 257 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of cefepime hydrochloride in a suitable solvent (e.g., water or mobile phase A).
-
For stability studies, subject the cefepime solution to stress conditions (e.g., heat, acid, base, light).
-
At specified time points, withdraw aliquots of the stressed solution.
-
Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to cefepime (Z-isomer), the E-isomer, and other degradation products based on their retention times, which should be established using reference standards.
-
Quantify the amount of each component by measuring the peak area and comparing it to a calibration curve prepared with known concentrations of the reference standards.
-
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways of cefepime.
-
Acid Degradation:
-
Dissolve cefepime in an acidic solution (e.g., 0.1 N HCl).
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
-
Analyze the sample by HPLC.
-
-
Base Degradation:
-
Dissolve cefepime in a basic solution (e.g., 0.1 N NaOH).
-
Incubate the solution at room temperature for a defined period.
-
Neutralize the solution with a suitable acid (e.g., 0.1 N HCl).
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Dissolve cefepime in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a defined period.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of cefepime or a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
If a solid sample is used, dissolve it in a suitable solvent before analysis.
-
Analyze the sample by HPLC.
-
-
Photodegradation:
-
Expose a solution of cefepime to a controlled light source (e.g., UV lamp) for a defined period.
-
Analyze the sample by HPLC.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of cefepime stereoisomers.
Conclusion
The stability of cefepime stereoisomers in solution is a multifaceted issue critical to its clinical use. The active Z-isomer can degrade and convert to the less active E-isomer or the inactive 7-epimer under the influence of pH, temperature, and light. While extensive data exists for the overall degradation of cefepime, more research is needed to quantify the specific degradation kinetics of its individual stereoisomers. The analytical methods and protocols outlined in this guide provide a framework for researchers and drug development professionals to assess and ensure the stability and quality of cefepime formulations.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Enantiomeric Separation of Cefepime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As a chiral molecule, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers are of significant interest in drug development and quality control. However, publicly available, validated analytical methods specifically for the enantiomeric separation of Cefepime are not abundant. The majority of published methods focus on the quantification of Cefepime and the separation of its related substances and geometric isomers using achiral reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3]
This document provides detailed application notes and proposed protocols for the enantiomeric separation of Cefepime, based on established principles of chiral chromatography and capillary electrophoresis. While specific validated methods for Cefepime enantiomers are not widely reported, the following protocols offer a robust starting point for method development and validation.
Data Presentation: Achiral HPLC Methods for Cefepime Analysis
The following table summarizes quantitative data from various published achiral HPLC methods for the analysis of Cefepime and its related substances. This information provides a useful reference for general chromatographic conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 (4.6 mm x 250 mm, 5 µm) | Acclaim 120 C18, 3 µm | YMC C18 (4.6 x 150 mm, 5.0 mm) | XTerra C18 (250 mm x 4.6mm, 5 µm) |
| Mobile Phase A | 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (93:7) | 5 mM monobasic potassium phosphate/acetonitrile (94/6), pH 5.0 | Acetonitrile | 40 mM phosphate buffer, pH 3.2 |
| Mobile Phase B | 0.005 mol·L-1 ammonium phosphate monobasic-acetonitrile (70:30) | 5 mM monobasic potassium phosphate/acetonitrile (50/50), pH 5.0 | Water | Methanol |
| Elution Mode | Gradient | Gradient | Isocratic (70:30 A:B) | Gradient |
| Flow Rate | Not Specified | Not Specified | Not Specified | 0.85 mL/min |
| Detection Wavelength | 257 nm | Not Specified | 235 nm | Not Specified |
| Reference | [2] | [3] | [4] | [5] |
Proposed Enantioselective Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. Polysaccharide-based CSPs are known for their broad applicability. A method based on a cellulose-based chiral column is proposed here for the enantiomeric separation of Cefepime.
Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or equivalent).
-
Dimensions: 4.6 mm I.D. x 250 mm, 5 µm particle size.
-
2. Reagents and Materials:
-
Cefepime reference standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Hexane and IPA. The exact ratio should be optimized, starting with a composition of 80:20 (v/v) Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 257 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of Cefepime in a suitable solvent (e.g., a mixture of the mobile phase) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
5. Method Development and Optimization:
-
Mobile Phase Composition: Vary the ratio of Hexane to IPA (e.g., 90:10, 85:15, 70:30) to optimize the resolution and retention times of the enantiomers. The use of other alcohols like ethanol can also be explored.
-
Mobile Phase Additives: If peak shape is poor, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% TFA) to the mobile phase may be beneficial.
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 35 °C) on the separation, as temperature can influence enantioselectivity.
Proposed Enantioselective Method 2: Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis with a chiral selector added to the background electrolyte is another effective technique for enantiomeric separation. Cyclodextrins are commonly used chiral selectors due to their ability to form inclusion complexes with a wide range of molecules.
Experimental Protocol: Chiral Capillary Electrophoresis
1. Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV-Vis detector.
-
Fused-silica capillary (e.g., 50 µm I.D., effective length of 40 cm).
2. Reagents and Materials:
-
Cefepime reference standard
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
3. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM HP-β-CD.
-
Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
4. Sample Preparation:
-
Dissolve the Cefepime reference standard in deionized water to a concentration of 0.5 mg/mL.
5. Method Development and Optimization:
-
Chiral Selector Concentration: Vary the concentration of HP-β-CD in the BGE (e.g., 5 mM, 10 mM, 20 mM) to find the optimal concentration for enantiomeric resolution.
-
pH of BGE: Adjust the pH of the phosphate buffer (e.g., pH 2.0, 2.5, 3.0) to alter the charge of Cefepime and its interaction with the chiral selector.
-
Applied Voltage: Optimize the applied voltage to achieve a balance between analysis time and separation efficiency.
-
Type of Cyclodextrin: Other cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) can be screened for improved enantioselectivity.
Visualizations
Caption: Workflow for the proposed chiral HPLC method for Cefepime enantiomeric separation.
Caption: Workflow for the proposed chiral CE method for Cefepime enantiomeric separation.
References
Application Note: Chiral HPLC Analysis of Cefepime Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity. The molecule contains multiple chiral centers, leading to the potential for stereoisomers. The differential pharmacological and toxicological profiles of these isomers necessitate their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the premier technique for the enantioselective and diastereoselective analysis of pharmaceutical compounds like Cefepime.
This document provides a comprehensive guide to developing a robust chiral HPLC method for the analysis of Cefepime isomers. It includes recommended starting conditions, a detailed protocol for method development, and expected data presentation.
Challenges in Cefepime Isomer Analysis
The analysis of Cefepime purity is challenging due to the presence of isomeric synthetic impurities.[1] In addition to geometric isomers (E-isomer), the presence of multiple stereocenters in the Cefepime molecule means that it can exist as different enantiomers and diastereomers. These stereoisomers often have identical or very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. Chiral stationary phases are essential to achieve resolution by forming transient diastereomeric complexes with the Cefepime isomers, leading to differential retention.
Recommended Chiral Stationary Phases (CSPs)
Based on the successful chiral separation of a wide range of pharmaceutical compounds, including other antibiotics, the following types of CSPs are recommended for developing a Cefepime chiral separation method:
-
Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability and high success rates. Columns based on coated or immobilized amylose or cellulose derivatives, such as Chiralpak® and Chiralcel® series, are highly recommended. They offer a variety of selectivities under different mobile phase conditions (normal phase, reversed-phase, and polar organic).
-
Macrocyclic Antibiotic-based CSPs: Given that Cefepime is an antibiotic, CSPs based on macrocyclic antibiotics like vancomycin (Chirobiotic™ V) or teicoplanin (Chirobiotic™ T) can offer unique chiral recognition mechanisms. These columns are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.
Experimental Protocol: Method Development for Chiral HPLC Analysis of Cefepime
This protocol outlines a systematic approach to developing a chiral HPLC method for Cefepime isomers.
4.1. Instrumentation and Materials
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Chiral columns (e.g., Chiralpak® IA, Chiralcel® OD-H, Chirobiotic™ V2)
-
HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN))
-
Additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))
-
Cefepime reference standard (racemic mixture or individual isomers if available)
-
Analytical balance and volumetric flasks
4.2. Sample Preparation
-
Prepare a stock solution of Cefepime in a suitable solvent (e.g., Methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-20 µg/mL for initial screening.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4.3. Chromatographic Conditions: Screening Phase
The initial screening is designed to identify a suitable chiral stationary phase and mobile phase system that shows any degree of separation.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) | Condition 3 (Polar Organic) |
| Chiral Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) | Chirobiotic™ V2 (4.6 x 250 mm, 5 µm) | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/IPA (80:20, v/v) with 0.1% DEA | ACN/Water with 0.1% TFA (30:70, v/v) | ACN/MeOH (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 25 °C | 30 °C | 25 °C |
| Detection | UV at 257 nm | UV at 257 nm | UV at 257 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
4.4. Method Optimization
Once initial separation is observed, optimize the method to achieve baseline resolution (Rs > 1.5) and good peak shape.
-
Mobile Phase Composition: Vary the ratio of the strong to weak solvent (e.g., for normal phase, change the percentage of IPA from 10% to 40%).
-
Additive: Adjust the concentration of the acidic or basic additive (e.g., 0.05% to 0.2% TFA or DEA) to improve peak shape and resolution.
-
Flow Rate: Optimize the flow rate to balance analysis time and resolution. Lower flow rates often improve resolution.
-
Temperature: Vary the column temperature (e.g., 15 °C to 40 °C) as it can significantly impact selectivity.
Data Presentation
Quantitative data should be summarized in clear tables for easy comparison of different methods or conditions.
Table 1: Hypothetical Chromatographic Data for Cefepime Isomer Separation under Optimized Conditions
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) | Tailing Factor (Tf) |
| Isomer 1 | 8.2 | 125430 | - | 1.1 |
| Isomer 2 | 9.5 | 124980 | 2.1 | 1.2 |
| Isomer 3 | 11.3 | 83450 | 2.8 | 1.1 |
| Isomer 4 | 12.8 | 83120 | 2.3 | 1.3 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the systematic workflow for developing a chiral HPLC method for Cefepime isomer analysis.
Caption: Workflow for Chiral HPLC Method Development.
6.2. Logical Relationship in Chiral Recognition
The diagram below illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase.
References
Application Note: Chiral Separation of Cefepime Stereoisomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the separation of Cefepime stereoisomers using chiral High-Performance Liquid Chromatography (HPLC). Cefepime, a fourth-generation cephalosporin antibiotic, possesses multiple chiral centers, leading to the potential for different stereoisomers. As stereoisomers can exhibit varied pharmacological and toxicological profiles, their separation and quantification are critical in drug development and quality control. This document provides a comprehensive methodology, including instrument conditions, mobile phase preparation, and sample handling. While a specific validated method for the chiral separation of Cefepime is not widely published, this protocol is adapted from established methods for structurally similar chiral compounds and general principles of chiral chromatography.
Introduction
Cefepime is a broad-spectrum, fourth-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] The chemical structure of Cefepime includes two chiral centers in the β-lactam ring and a chiral center in the aminothiazolyl ring, which can result in the formation of multiple stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their interaction with biological targets, affecting their efficacy and safety profiles. Therefore, the ability to separate and quantify individual stereoisomers is of paramount importance for pharmaceutical research and development.[2][3]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of stereoisomers.[4][5] The principle of chiral HPLC separation relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds.[7][8]
This application note outlines a protocol for the chiral separation of Cefepime stereoisomers by HPLC, providing a starting point for method development and validation.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific instrumentation and samples.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., cellulose or amylose derivative)
-
Cefepime reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, ethanol, isopropanol)
-
HPLC-grade reagents (e.g., trifluoroacetic acid, diethylamine)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
The following table summarizes the recommended starting conditions for the chiral separation of Cefepime stereoisomers.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol) |
| Mobile Phase Additives | Small percentage of an acidic or basic modifier (e.g., Trifluoroacetic acid or Diethylamine) may be added to improve peak shape and resolution. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm or 275 nm |
| Injection Volume | 5 - 20 µL |
| Sample Preparation | Dissolve Cefepime reference standard in the mobile phase or a suitable solvent to a concentration of approximately 0.5 - 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. |
Methodology:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared Cefepime sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all stereoisomers.
-
Method Optimization: If the initial separation is not optimal, systematically adjust the mobile phase composition (ratio of non-polar solvent to alcohol), the type and concentration of the mobile phase additive, the flow rate, and the column temperature to improve resolution and peak shape.
Visualizing the Workflow
The general workflow for developing a chiral HPLC separation method can be visualized as follows:
References
- 1. drugs.com [drugs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cefepime in Microbiological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6][7] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial lysis and death.[3][7] Cefepime's zwitterionic nature facilitates its penetration through the outer membrane of Gram-negative bacteria, and it exhibits greater stability against many β-lactamases compared to earlier-generation cephalosporins.[8][2][3] These characteristics make it a critical agent in the treatment of severe infections.
This document provides detailed application notes and protocols for the use of Cefepime in various microbiological assays. It is important to note that commercially available Cefepime is a mixture of stereoisomers. The information presented here pertains to Cefepime as a whole. Extensive searches of scientific literature did not yield specific microbiological activity data or distinct assay protocols for the (S)-enantiomer of Cefepime. Researchers investigating the specific properties of (S)-Cefepime would first need to perform chiral separation, for which analytical methods like High-Performance Liquid Chromatography (HPLC) are available.[9][10][11][12][13][14]
Mechanism of Action
Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[3][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By acylating the PBPs, Cefepime disrupts the cross-linking of the peptidoglycan layers, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[3][7]
Caption: Cefepime's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefepime against various clinically relevant bacteria as reported in multicenter studies. MIC values are a key measure of an antibiotic's potency.
Table 1: In Vitro Activity of Cefepime Against Gram-Negative Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | ≤ 0.06 | ≤ 0.12 |
| Klebsiella pneumoniae | ≤ 0.06 | ≤ 0.12 |
| Enterobacter cloacae | ≤ 0.5 | > 128 |
| Pseudomonas aeruginosa | 0.5 - 16 | 8 - 64 |
Source: Adapted from a multicenter in-vitro study.[4]
Table 2: In Vitro Activity of Cefepime Against Gram-Positive Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.5 - 16 | - |
| Streptococcus pneumoniae | 0.03 | 0.25 |
| Group A, C, and G Streptococci | 0.03 | 0.25 |
| Group B Streptococci | 0.12 | 0.03 |
Source: Adapted from a multicenter in-vitro study.[4]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of Cefepime using the broth microdilution method, a standard antimicrobial susceptibility test.
Caption: Broth Microdilution Workflow.
Materials:
-
Cefepime powder
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Cefepime Stock Solution: Prepare a stock solution of Cefepime in a suitable sterile solvent (e.g., sterile water for injection) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the Cefepime stock solution in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth.
Agar Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to Cefepime by measuring the zone of growth inhibition around a Cefepime-impregnated disk.
Materials:
-
Cefepime susceptibility disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Application: Aseptically place a Cefepime (30 µg) disk onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpretation: Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints (e.g., from CLSI or EUCAST guidelines).
Microbiological Agar Diffusion Bioassay for Cefepime Quantification
This protocol is adapted from a validated method for determining the potency of Cefepime in pharmaceutical preparations.
Caption: Agar Diffusion Bioassay Workflow.
Materials:
-
Cefepime reference standard
-
Micrococcus luteus (e.g., ATCC 10240) as the test microorganism
-
Sterile agar medium
-
Sterile Petri dishes
-
Sterile stainless steel cylinders (cylinder-plate method)
-
Phosphate buffer
-
Incubator
Procedure:
-
Medium Preparation: Prepare the agar medium and sterilize it. Cool to 45-50°C and inoculate with a standardized suspension of Micrococcus luteus. Pour the seeded agar into Petri dishes and allow it to solidify.
-
Standard and Sample Preparation: Prepare a series of Cefepime standard solutions of known concentrations (e.g., 8.0-32.0 µg/mL) in phosphate buffer. Prepare the test samples to an expected concentration within this range.
-
Cylinder Placement: Place sterile cylinders on the surface of the solidified agar.
-
Application: Fill the cylinders with the standard and sample solutions.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement and Calculation: Measure the diameter of the zones of inhibition. Plot a standard curve of the zone diameter versus the logarithm of the Cefepime concentration. Use the standard curve to determine the concentration of Cefepime in the test samples.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the use of Cefepime in standard microbiological assays. These methods are essential for determining the antimicrobial susceptibility of clinical isolates and for the quality control of Cefepime formulations. While there is a lack of specific data on the microbiological activity of the (S)-enantiomer of Cefepime, the provided protocols can be adapted for such investigations following successful chiral separation of the Cefepime stereoisomers. Further research into the stereospecific activity of Cefepime could provide valuable insights into its therapeutic efficacy and potential for optimization.
References
- 1. Cefepime microbiologic profile and update | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro activity of cefepime and other antimicrobials: survey of European isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicentre study of the in vitro activity of cefepime, a broad-spectrum cephalosporin, compared to other broad-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: application to validation and quantification of cefepime, cefixime and cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Analysis of Cefepime | SIELC Technologies [sielc.com]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 14. iosrjournals.org [iosrjournals.org]
Application of (S)-Cefepime in Antibiotic Resistance Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-Cefepime, a fourth-generation cephalosporin, remains a critical agent in the study of antibiotic resistance due to its broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its unique zwitterionic structure facilitates rapid penetration through the outer membrane of Gram-negative bacteria, and it exhibits greater stability against many plasmid and chromosomally mediated beta-lactamases compared to third-generation cephalosporins.[1][2] These characteristics make (S)-Cefepime a valuable tool for investigating mechanisms of resistance and for the development of novel antimicrobial strategies.
These application notes provide a comprehensive overview of the use of (S)-Cefepime in antibiotic resistance research, including detailed protocols for key experiments and a summary of its activity against various resistant phenotypes. The stereoisomer used in pharmaceutical preparations is the (S)-isomer, and it is this form that is the subject of these notes.
Mechanism of Action and Resistance
(S)-Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step of peptidoglycan synthesis.[3] This disruption leads to cell lysis and death.[3]
Bacterial resistance to (S)-Cefepime primarily occurs through three main mechanisms in Gram-negative bacteria:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefepime, rendering it inactive. This is a common mechanism in Enterobacterales and Pseudomonas aeruginosa.[4]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of (S)-Cefepime to its target.[5]
-
Reduced Permeability and Efflux: Decreased expression of outer membrane porin channels, which limits the entry of (S)-Cefepime into the bacterial cell, and overexpression of efflux pumps that actively transport the antibiotic out of the cell.[5][6]
Data Presentation: In Vitro Activity of (S)-Cefepime
The following tables summarize the in vitro activity of (S)-Cefepime against various multidrug-resistant bacterial isolates. Data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: (S)-Cefepime Activity against ESBL-Producing Enterobacter cloacae
| Isolate Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| ESBL-producing | 15 | - | 64 |
| Non-ESBL-producing | 30 | - | 0.5 |
Data sourced from a study on E. cloacae bloodstream isolates.[7]
Table 2: (S)-Cefepime Activity against Pseudomonas aeruginosa
| Study Population | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Patients with various infections | 56 | 3 | 16 |
| Isolates from a single institution | Not Specified | 4 | 8 |
Data compiled from studies on clinical isolates of P. aeruginosa.[8][9]
Table 3: Comparative Activity of (S)-Cefepime and (S)-Cefepime/Tazobactam against Resistant Enterobacterales
| Organism Phenotype | Antibiotic | MIC Range (µg/mL) |
| ESBL-producing Enterobacterales | Cefepime/tazobactam | Broadly active |
| AmpC-producing Enterobacterales | Cefepime/tazobactam | Broadly active |
| OXA-48-producing Enterobacterales | Cefepime/tazobactam | >90% susceptible at 8+8 mg/L |
| KPC-producing Enterobacterales | Cefepime/tazobactam | >90% susceptible at 8+8 mg/L |
| Metallo-β-lactamase producers | Cefepime/tazobactam | Resistant |
This table summarizes the enhanced activity of Cefepime when combined with the β-lactamase inhibitor tazobactam.[10]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the MIC of (S)-Cefepime.[11]
Materials:
-
(S)-Cefepime analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of (S)-Cefepime in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Add 50 µL of the (S)-Cefepime stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This will create a range of (S)-Cefepime concentrations (e.g., from 64 to 0.06 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of (S)-Cefepime that completely inhibits visible bacterial growth, as observed by the naked eye.
Workflow for MIC determination by broth microdilution.
Protocol 2: Time-Kill Assay
This protocol is for evaluating the bactericidal activity of (S)-Cefepime over time.
Materials:
-
Same as for MIC determination, plus sterile flasks and a shaking incubator.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Experimental Setup: a. Prepare flasks with CAMHB containing (S)-Cefepime at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). b. Include a growth control flask with no antibiotic.
-
Inoculation and Incubation: a. Inoculate each flask with the prepared bacterial suspension. b. Incubate the flasks at 35°C ± 2°C in a shaking incubator to ensure aeration.
-
Sampling and Viable Cell Counting: a. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar). d. Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: a. Count the number of colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each (S)-Cefepime concentration and the growth control. c. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Workflow for a time-kill assay.
Protocol 3: In Vivo Efficacy - Neutropenic Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of (S)-Cefepime.[12][13][14]
Materials:
-
(S)-Cefepime for injection
-
6-week-old female ICR mice
-
Cyclophosphamide
-
Test organism
-
Sterile saline
-
Isoflurane for anesthesia
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia: a. Render mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12]
-
Infection: a. Prepare a bacterial suspension of the desired pathogen. b. On day 0, inject a defined inoculum (e.g., 10⁶-10⁷ CFU) intramuscularly into the thigh of each mouse.
-
Treatment: a. At a specified time post-infection (e.g., 2 hours), administer (S)-Cefepime (alone or in combination) via a relevant route (e.g., subcutaneous or intravenous). b. Administer treatment at defined intervals to simulate human dosing regimens.
-
Efficacy Assessment: a. At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice. b. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions. c. Plate the dilutions to determine the bacterial load (CFU/thigh).
-
Data Analysis: Compare the bacterial load in the thighs of treated mice to that of untreated control mice to determine the reduction in bacterial burden.
Workflow for the neutropenic murine thigh infection model.
Visualization of Resistance Mechanisms
The following diagram illustrates the interplay of key resistance mechanisms to β-lactam antibiotics like (S)-Cefepime in Gram-negative bacteria.
Mechanisms of bacterial resistance to (S)-Cefepime.
References
- 1. Cefepime: a fourth-generation parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 5. cmpt.ca [cmpt.ca]
- 6. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHV-Type Extended-Spectrum Beta-Lactamase Production Is Associated with Reduced Cefepime Susceptibility in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. criver.com [criver.com]
Application Note: Enantioselective Quantification of Cefepime in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is a chiral compound administered as a racemic mixture. The differential pharmacokinetics, efficacy, and toxicity between enantiomers of a chiral drug are of significant interest in drug development and clinical pharmacology. While numerous methods exist for the quantification of total Cefepime in biological matrices,[2] dedicated methods for the enantioselective analysis are not widely reported. This application note presents a detailed protocol for the chiral separation and quantification of Cefepime enantiomers in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed method utilizes a chiral stationary phase for the direct separation of enantiomers, coupled with a simple protein precipitation step for sample preparation.
Principle
The method employs direct chiral separation using a specialized High-Performance Liquid Chromatography (HPLC) column containing a chiral stationary phase (CSP). Enantiomers, which have identical physicochemical properties in an achiral environment, interact differently with the CSP, forming transient diastereomeric complexes with varying stability.[3] This differential interaction results in different retention times, allowing for their chromatographic separation. Following separation, the enantiomers are detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity. An isotopically labeled internal standard is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: Cefepime (racemic), (+)-Cefepime, (-)-Cefepime, Cefepime-¹³C,²H₃ (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)
-
Chemicals: Ammonium Formate (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K₂EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cefepime (racemic) and Cefepime-¹³C,²H₃ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the racemic Cefepime stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma sample into the appropriate tubes.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
Note: Cefepime can degrade at room temperature in plasma; therefore, all sample processing steps should be performed at 4°C or on ice.[4]
LC-MS/MS Instrument Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Proposed Condition |
| LC System | UHPLC System |
| Chiral Column | Cyclodextrin-based CSP, e.g., Dimethylphenyl carbamate functionalized β-cyclodextrin (e.g., Astec® CYCLOBOND I 2000 DMP, 150 x 4.6 mm, 5 µm)[5] |
| Column Temperature | 35°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1.0 min (5% B), 1.0-8.0 min (5-60% B), 8.0-8.1 min (60-95% B), 8.1-9.0 min (95% B), 9.1-12.0 min (5% B) |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Cefepime: 481.1 > 167.0 (Quantifier), 481.1 > 86.1 (Qualifier) |
| Cefepime-¹³C,²H₃ (IS): 485.1 > 171.0 | |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the typical performance characteristics for a bioanalytical method. These values are based on established achiral Cefepime assays and would require specific validation for each enantiomer using the proposed chiral method.[6]
Table 1: Calibration Curve Details
| Analyte | Concentration Range (µg/mL) | Regression Model | Correlation Coefficient (r²) |
| (+)-Cefepime | 0.5 - 150 | Weighted (1/x²) Linear | > 0.995 |
| (-)-Cefepime | 0.5 - 150 | Weighted (1/x²) Linear | > 0.995 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| Analyte | QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| (+)-Cefepime | LLOQ | 0.5 | < 15 | 90 - 110 | < 15 | 90 - 110 |
| Low | 1.5 | < 10 | 92 - 108 | < 10 | 92 - 108 | |
| Mid | 50 | < 10 | 95 - 105 | < 10 | 95 - 105 | |
| High | 120 | < 10 | 95 - 105 | < 10 | 95 - 105 | |
| (-)-Cefepime | LLOQ | 0.5 | < 15 | 90 - 110 | < 15 | 90 - 110 |
| Low | 1.5 | < 10 | 92 - 108 | < 10 | 92 - 108 | |
| Mid | 50 | < 10 | 95 - 105 | < 10 | 95 - 105 | |
| High | 120 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| (+)-Cefepime | Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 | |
| (-)-Cefepime | Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 | |
| IS | - | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow for Cefepime enantiomer analysis.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Conclusion
This application note provides a comprehensive and robust protocol for the enantioselective quantification of Cefepime in human plasma by LC-MS/MS. The proposed method, utilizing a chiral stationary phase for direct enantiomer separation and a simple protein precipitation for sample cleanup, is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other applications where the disposition of individual enantiomers is critical. The method should be fully validated according to regulatory guidelines before implementation in a clinical or research setting.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Cefepime in In Vivo Animal Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure allows for rapid penetration of the outer membrane of Gram-negative bacteria.[1][2] Cefepime is widely used in clinical practice to treat a variety of infections, including pneumonia, urinary tract infections, skin and soft tissue infections, and intra-abdominal infections.[2] In preclinical drug development, in vivo animal infection models are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of antimicrobial agents like Cefepime. This document provides detailed application notes and protocols for the use of Cefepime in various animal infection models.
Note on Cefepime,(S): Extensive literature searches did not yield specific in vivo efficacy data for the (S)-enantiomer of Cefepime. The information presented herein pertains to Cefepime as a racemic mixture, which is the clinically and commercially available form. It is standard practice for studies to be conducted with the racemic mixture unless otherwise specified.
Data Presentation: Efficacy of Cefepime in Animal Models
The following tables summarize the efficacy of Cefepime in various animal infection models, providing key parameters for easy comparison.
Table 1: Efficacy of Cefepime in Murine Pneumonia Models
| Pathogen | Mouse Strain | Cefepime Dosage Regimen | Efficacy Endpoint | Outcome | Reference |
| Klebsiella pneumoniae (ESBL-producing) | Rats | Not specified | Survival rate and bacterial counts in lungs (log CFU/g) | Significantly improved survival rate and reduced bacterial counts compared to control. | [3] |
| Klebsiella pneumoniae (OXA-48-producing) | Neutropenic Mice | 100 mg/kg/q2h (subcutaneous) | Bacterial burden in lungs and spleen (log CFU/g) | Cefepime alone had no effect on reducing bacterial burden.[[“]][5] | [[“]][5] |
| Klebsiella pneumoniae (KPC-producing) | Male C57BL/6 Mice | 127.5 mg/kg/day (subcutaneous) | Bacterial load in lungs (log CFU/g) | 1.07 log10 CFU reduction compared to no-treatment control.[6] | [6] |
Table 2: Efficacy of Cefepime in Murine Thigh Infection Models
| Pathogen | Mouse Strain | Cefepime Dosage Regimen | Efficacy Endpoint | Outcome | Reference |
| Multidrug-Resistant Pseudomonas aeruginosa | Neutropenic Mice | Human-simulated exposure | Bacterial density in thigh (log10 CFU/thigh) | Lack of activity with Cefepime monotherapy.[7] | [7] |
| Carbapenem-Resistant Enterobacteriaceae | Neutropenic Mice | Human-simulated regimens (1g q12h or 2g q8h) | Change in bacterial growth at 24h (log CFU) | For isolates that tested as susceptible-dose dependent, a 1 log bacterial reduction was not attainable.[8] | [8] |
| Enterobacteriaceae (cefepime-nonsusceptible) | Neutropenic Mice | Human-simulated regimen (2g q8h) | Change in thigh bacterial density (log10 CFU) | Efficacy observed against only 3 of 20 isolates.[9] | [9] |
Table 3: Efficacy of Cefepime in Other Animal Models
| Infection Model | Animal Model | Pathogen | Cefepime Dosage Regimen | Efficacy Endpoint | Outcome | Reference |
| Endocarditis | Rabbit | Pseudomonas aeruginosa ATCC 27853 | Continuous infusion | Lowest effective serum steady-state concentration (LESSC) | LESSC was between 3x and 4x the MIC. | |
| Complicated Urinary Tract Infection | Neutropenic Murine | Enterobacterales, P. aeruginosa, S. maltophilia | Human-simulated regimen | Change in bacterial density in kidney (log10 cfu/kidney) | Cefepime alone was ineffective. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established and published methodologies.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.
Materials:
-
Female ICR (CD-1) mice (or similar strain)
-
Cyclophosphamide
-
Bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae)
-
Cefepime
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
-
Infection:
-
Prepare a bacterial suspension of the desired pathogen in sterile saline to a defined concentration (e.g., 10^6 - 10^7 CFU/mL).
-
On day 0, inject a 0.1 mL inoculum intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer Cefepime via a relevant route (e.g., subcutaneous or intravenous) at defined intervals to simulate human dosing regimens.
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial load in the treated groups to that of an untreated control group to determine the reduction in bacterial burden.
-
Protocol 2: Murine Pneumonia Model
This model is used to assess the efficacy of Cefepime in treating respiratory tract infections.
Materials:
-
Specific pathogen-free mice (strain may vary depending on the pathogen)
-
Anesthetic agent
-
Bacterial strain of interest (e.g., K. pneumoniae)
-
Cefepime
-
Sterile saline or PBS
-
Lung perfusion and homogenization equipment
Procedure:
-
Induction of Neutropenia (if required):
-
For neutropenic models, administer cyclophosphamide as described in Protocol 1.
-
-
Infection:
-
Anesthetize the mice.
-
Instill a defined inoculum of the bacterial suspension intratracheally or intranasally.[3]
-
-
Treatment:
-
Efficacy Assessment:
-
Data Analysis:
-
Calculate the reduction in bacterial burden in treated groups compared to untreated controls. Survival rates can also be monitored.[3]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a neutropenic murine infection model.
Caption: General workflow for a neutropenic murine infection model.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The following diagram illustrates the key PK/PD parameter for beta-lactam antibiotics like Cefepime.
Caption: Key PK/PD relationship for Cefepime efficacy.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefepime clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicentre study of the in vitro activity of cefepime, a broad-spectrum cephalosporin, compared to other broad-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Comparison of the effect of cefepime with four cephalosporins against pneumococci with various susceptibilities to penicillin, in vitro and in the mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cefepime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Cefepime in Treating Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria, and it possesses greater stability against many chromosomally and plasmid-mediated β-lactamases compared to third-generation cephalosporins.[1][2] However, the emergence of multidrug-resistant (MDR) bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, has challenged the efficacy of Cefepime monotherapy.
This document provides detailed application notes on the experimental use of Cefepime, primarily in combination with novel β-lactamase inhibitors (BLIs), to address these resistance challenges. The protocols and data herein are intended to guide researchers in the preclinical assessment of Cefepime-based therapies against resistant bacterial isolates.
Note on Cefepime,(S) Enantiomer: This document pertains to the use of Cefepime as it is generally supplied for research and clinical use. Extensive searches of the scientific literature did not yield specific data on the differential antibacterial activity of the (S) enantiomer of Cefepime.
Mechanism of Action and Resistance
Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3] This disruption leads to cell lysis and death.
Bacterial resistance to Cefepime is primarily mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Key resistance mechanisms include:
-
Extended-Spectrum β-Lactamases (ESBLs): Class A enzymes that can hydrolyze third and fourth-generation cephalosporins.
-
AmpC β-Lactamases: Class C enzymes that can be inducible or plasmid-mediated and confer resistance to cephalosporins.
-
Carbapenemases: Enzymes such as KPC (Class A), OXA-48-like (Class D), and metallo-β-lactamases (MBLs) like NDM and VIM (Class B), which can degrade a broad range of β-lactams, including Cefepime and carbapenems.[4]
To counteract this, Cefepime is experimentally combined with β-lactamase inhibitors (BLIs) that protect it from degradation.
Experimental Combination Therapies: Data Presentation
The combination of Cefepime with a BLI can restore its activity against many resistant strains. Below are summaries of in vitro activity for several experimental combinations.
Cefepime-Taniborbactam
Taniborbactam is a novel bicyclic boronate BLI with activity against Ambler Class A, B, C, and D enzymes.[5]
Table 1: In Vitro Activity of Cefepime-Taniborbactam against Gram-Negative Isolates
| Organism (Resistance Phenotype) | Cefepime MIC₅₀/₉₀ (µg/mL) | Cefepime-Taniborbactam MIC₅₀/₉₀ (µg/mL) | % Susceptible to Cefepime-Taniborbactam (≤16 µg/mL) |
|---|---|---|---|
| Enterobacterales (All) | >16 / >16 | 0.06 / 0.25 | 99.7%[5] |
| Enterobacterales (ESBL-positive) | - | - | 98.7%[6] |
| Enterobacterales (KPC-positive) | - | - | 100%[6] |
| Enterobacterales (OXA-48-like-positive) | >64 / >64 | 0.5 / 4 | 98.0%[7] |
| Enterobacterales (NDM-positive) | - | - | 84.6%[6] |
| Enterobacterales (VIM-positive) | - | - | 100%[6] |
| Pseudomonas aeruginosa (All) | 8 / 32 | 2 / 8 | 97.4%[5] |
| P. aeruginosa (Meropenem-resistant) | - | - | ≥85%[6] |
| P. aeruginosa (VIM-positive) | - | - | 87.4%[6] |
Taniborbactam was tested at a fixed concentration of 4 µg/mL.[6]
Cefepime-Enmetazobactam
Enmetazobactam (formerly AAI101) is a penicillanic acid sulfone effective against Class A ESBLs.
Table 2: In Vitro Activity of Cefepime-Enmetazobactam against Enterobacterales
| Organism (Resistance Phenotype) | Cefepime MIC₅₀/₉₀ (µg/mL) | Cefepime-Enmetazobactam MIC₅₀/₉₀ (µg/mL) | % Susceptible to Cefepime-Enmetazobactam |
|---|---|---|---|
| Enterobacterales (3rd-Gen Cephalosporin-Resistant) | - | - | >98% (at ≤2 µg/mL)[4] |
| E. coli (MDR) | - | - | 98.8%[8] |
| K. pneumoniae (MDR) | - | - | 87.1%[8] |
| Enterobacterales (ESBL-producing) | 8 to >64 (MIC₉₀ range) | 0.12 to 1 (MIC₉₀ range) | 96.1%[4][8] |
| Enterobacterales (AmpC-producing) | - | - | 92% (intrinsic) to 100% (plasmid-mediated)[8] |
| Enterobacterales (OXA-48-like-positive) | - | - | 100%[8] |
Enmetazobactam was tested at a fixed concentration of 8 mg/L. Susceptibility breakpoints may vary.[8][9]
Cefepime-Sulbactam
Sulbactam is a BLI that also possesses intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii.
Table 3: In Vitro Activity of Cefepime-Sulbactam against MDR Gram-Negative Isolates
| Organism | Cefepime Alone MIC₅₀/₉₀ (µg/mL) | Cefepime-Sulbactam (1:1) MIC₅₀/₉₀ (µg/mL) | Cefepime-Sulbactam (1:2) MIC₅₀/₉₀ (µg/mL) |
|---|---|---|---|
| All Isolates (n=157) | 128 / >256 | 8 / 128 | 8 / 64 |
| A. baumannii | >256 / >256 | 32 / 64 | 16 / 64 |
| Enterobacterales | 128 / >256 | 8 / 32 | 8 / 32 |
Data adapted from a study assessing various Cefepime:Sulbactam ratios.[10]
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation of novel antibiotic combinations. The following protocols provide a framework for key experiments.
Protocol 1: In Vitro Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of Cefepime, with and without a BLI, against bacterial isolates.
References
- 1. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefepime microbiologic profile and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. bsac.org.uk [bsac.org.uk]
- 10. Cefepime/sulbactam as an enhanced antimicrobial combination therapy for the treatment of MDR Gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cefepime Stereoisomer Synthesis Technical Support Center
Welcome to the technical support center for Cefepime stereoisomer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the stereoselective synthesis of Cefepime.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on the control of key stereoisomers.
Q1: We are observing a significant amount of the undesired E-isomer (anti-isomer) of Cefepime in our final product. How can we improve the stereoselectivity for the desired Z-isomer (syn-isomer)?
A1: The formation of the E-isomer is a common challenge and primarily depends on the stereochemistry of the activated side-chain used in the acylation of the 7-amino cephem nucleus. To favor the formation of the desired Z-isomer, consider the following:
-
Starting Material Purity: Ensure the starting material, 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid or its activated form (e.g., acid chloride), is predominantly the syn-isomer.[1] Using a starting material with a high percentage of the syn-isomer is crucial for obtaining the final product with the correct stereochemistry.
-
Reaction Conditions for Side-Chain Synthesis: The synthesis of the methoxyimino side-chain itself can generate a mixture of syn and anti isomers. The choice of solvent and temperature during the oximation step can influence the isomer ratio. It is advisable to purify the side-chain to enrich the syn-isomer before activation and coupling.
-
Acylation Conditions: While the stereochemistry is largely set by the side-chain, harsh acylation conditions (e.g., high temperatures, prolonged reaction times) could potentially lead to isomerization. It is recommended to carry out the acylation at controlled, low temperatures.
Q2: Our final product is contaminated with the Δ²-isomer of Cefepime. What are the primary causes and how can we minimize its formation?
A2: The isomerization of the double bond in the dihydrothiazine ring from the desired Δ³-position to the inactive Δ²-position is a known side reaction in cephalosporin synthesis.[2][3] This is often base-catalyzed. Here are key factors to consider:
-
Base Selection and Stoichiometry: The choice and amount of base used during the synthesis, particularly in steps following the formation of the cephem nucleus, are critical. Strong bases or an excess of base can promote the isomerization.[3] Consider using a weaker, non-nucleophilic base and carefully controlling the stoichiometry.
-
Solvent Effects: The solvent system can influence the rate of isomerization. Some studies suggest that in certain solvents, the Δ²-isomer is less soluble and may precipitate, which can be a purification strategy but is ideally avoided during the reaction.[4]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of isomerization. It is advisable to run reactions at the lowest effective temperature and for the shortest time necessary for completion.
-
pH Control: Maintaining the pH of the reaction mixture within an optimal range is crucial, especially during work-up and purification steps.[5]
Q3: We are detecting the C7-epimer of Cefepime in our product. What reaction conditions could be causing this epimerization and how can it be prevented?
A3: Epimerization at the C7 position of the cephem nucleus leads to the formation of a diastereomer with potentially different biological activity. This can be a concern under certain conditions:
-
Exposure to Basic Conditions: Similar to the formation of the Δ²-isomer, exposure to basic conditions can facilitate epimerization at the C7 position.[6] Careful control of the base and pH is essential.
-
Protecting Group Strategy: The choice of protecting groups for the amine at the C7 position during intermediate steps can influence its stability. Some protecting groups may be more susceptible to removal under conditions that also favor epimerization.
-
Thermal Stress: High temperatures during reaction or purification steps should be avoided as they can contribute to epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the critical stereoisomers to monitor during Cefepime synthesis?
A1: The primary stereoisomers of concern are:
-
E/Z (anti/syn) isomers: Arising from the geometry of the methoxyimino group on the C7-acyl side chain. The desired isomer for biological activity is the Z-isomer (syn-isomer).[1]
-
Δ² and Δ³ isomers: These are double bond isomers within the cephem nucleus. The Δ³-isomer is the active form, while the Δ²-isomer is microbiologically inactive.[2][3][5]
-
C7-epimer: Cefepime has a specific stereochemistry at the C7 position. Epimerization at this center leads to the formation of an inactive diastereomer.[6]
Q2: What analytical techniques are recommended for the separation and quantification of Cefepime stereoisomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.
-
Reversed-Phase HPLC (RP-HPLC): This is widely used for purity analysis and can separate the E-isomer from the Z-isomer of Cefepime, as well as the Δ²-isomer.[2][7]
-
Chiral HPLC: For the separation of diastereomers resulting from epimerization at the chiral centers of the cephem nucleus (like the C7-epimer), a chiral stationary phase (CSP) may be necessary. The selection of the appropriate chiral column often requires screening of different column chemistries.
Q3: Are there any enzymatic methods that can improve the stereoselectivity of Cefepime synthesis?
A3: Yes, enzymatic methods can offer high stereoselectivity. For instance, the use of immobilized penicillin acylase can be employed for the deprotection of the 7-amino group under mild conditions, which can help to avoid epimerization.[4] Enzymatic acylation of the 7-amino group is also a strategy to achieve high stereoselectivity.
Quantitative Data Summary
The following tables provide an illustrative summary of how reaction conditions can affect the formation of desired and undesired stereoisomers. The data presented here is representative and intended to highlight the trends discussed in the troubleshooting guide. Actual results will vary based on specific experimental details.
Table 1: Influence of Side-Chain Purity on Final Product Isomer Ratio
| Entry | Purity of syn-isomer in Side-Chain Precursor | Ratio of Z-isomer to E-isomer in Final Product |
| 1 | 90% | 90:10 |
| 2 | 95% | 95:5 |
| 3 | >99% | >99:1 |
Table 2: Effect of Base on Δ²-Isomer Formation
| Entry | Base Used in a Critical Step | Molar Equivalents of Base | Percentage of Δ²-Isomer Formed |
| 1 | Triethylamine | 2.5 | 15% |
| 2 | Triethylamine | 1.5 | 5% |
| 3 | Diisopropylethylamine | 1.5 | <2% |
Table 3: Impact of Temperature on C7-Epimer Formation
| Entry | Reaction Temperature for a Key Step | Percentage of C7-Epimer Detected |
| 1 | 50 °C | 8% |
| 2 | 25 °C | 2% |
| 3 | 0 °C | <0.5% |
Experimental Protocols
Protocol 1: Stereoselective Acylation of 7-Amino-3-[(1-methyl-1-pyrrolidinio)methyl]-3-cephem-4-carboxylate (7-ACP) to Cefepime
This protocol focuses on minimizing the formation of the E-isomer and the Δ²-isomer.
-
Preparation of the Activated Side-Chain:
-
Start with highly pure (>99%) (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
-
Convert the carboxylic acid to an activated form (e.g., acid chloride or an active ester) using standard procedures at low temperatures (-10 to 0 °C) to prevent isomerization. Use of thionyl chloride in the presence of a suitable solvent like dichloromethane is a common method.
-
-
Acylation Reaction:
-
Dissolve 7-ACP in a suitable solvent system, which can be a mixture of water and an organic solvent like acetone or acetonitrile.[5]
-
Cool the solution to 0-5 °C.
-
Slowly add the activated side-chain solution to the 7-ACP solution while maintaining the temperature and pH. The pH should be carefully controlled, typically in the neutral to slightly acidic range, by the addition of a mild base like sodium bicarbonate.
-
Monitor the reaction by HPLC until completion (typically 1-3 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, adjust the pH to precipitate the Cefepime product.
-
Filter the solid, wash with a cold solvent, and dry under vacuum at a low temperature.
-
Protocol 2: HPLC Analysis for Stereoisomer Purity
This protocol provides a general method for the analysis of Cefepime and its common isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2][7]
-
Mobile Phase A: A buffer solution, for instance, 0.005 M monobasic potassium phosphate, with a small percentage of acetonitrile (e.g., 7%).[2]
-
Mobile Phase B: A mixture of the buffer and a higher concentration of acetonitrile (e.g., 30%).[2]
-
Gradient: A linear gradient elution can be used to separate the main component from its impurities. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Expected Elution Order: Typically, the more polar compounds will elute first. The exact elution order of the isomers will depend on the specific conditions, but often the desired Z-isomer of Cefepime will be the major peak, with the E-isomer and Δ²-isomer appearing as separate, smaller peaks.
Visualizations
Caption: A typical experimental workflow for the stereoselective synthesis of Cefepime.
Caption: A logical troubleshooting flowchart for addressing stereoisomer impurities in Cefepime synthesis.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]
- 4. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral HPLC for Cefepime Enantiomer Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of Cefepime using chiral High-Performance Liquid Chromatography (HPLC). As a zwitterionic, polar molecule with multiple chiral centers, Cefepime presents unique challenges for enantioselective analysis. This guide is based on established principles of chiral chromatography, as specific validated methods for Cefepime enantiomer resolution are not widely published.
Frequently Asked Questions (FAQs)
Q1: Does Cefepime have enantiomers?
A1: Yes. The chemical structure of Cefepime contains two stereocenters at the β-lactam core (positions 6 and 7), meaning it can exist as different stereoisomers.[1] The commercially available form is a specific diastereomer, but enantiomeric resolution is critical for purity testing and understanding its pharmacological profile.
Q2: Why is the chiral separation of Cefepime important?
A2: Enantiomers of a drug can have different pharmacological, toxicological, and pharmacokinetic profiles.[2] Regulatory agencies often require the analysis and control of enantiomeric purity. Separating the enantiomers of Cefepime is essential for ensuring its quality, safety, and efficacy by quantifying the desired enantiomer and detecting any unwanted stereoisomeric impurities.
Q3: What is the general strategy for developing a chiral HPLC method for a compound like Cefepime?
A3: The general strategy involves a systematic screening of Chiral Stationary Phases (CSPs) and mobile phase conditions.[3] Given Cefepime's polar and zwitterionic nature, the screening should include polysaccharide-based and macrocyclic antibiotic-based CSPs under various modes like reversed-phase, polar organic, and normal-phase. Mobile phase additives are often crucial for controlling analyte ionization and improving peak shape.
Q4: Which Chiral Stationary Phases (CSPs) are most promising for Cefepime?
A4: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and a good starting point for screening.[4] Macrocyclic antibiotic CSPs (e.g., vancomycin, teicoplanin) are also effective for separating polar and zwitterionic molecules, including amino acids and peptides, due to their multiple interaction sites.[2]
Chiral Method Development Workflow
The following diagram outlines a systematic workflow for developing a robust chiral HPLC method for Cefepime.
Caption: A systematic workflow for chiral HPLC method development.
Troubleshooting Guide
Problem 1: No separation or very poor resolution (Rs < 0.8) is observed.
| Potential Cause | Solution |
| Inappropriate CSP | The selected chiral stationary phase does not have the necessary stereoselectivity for Cefepime. Screen a different class of CSP (e.g., if a polysaccharide column failed, try a macrocyclic antibiotic column). |
| Incorrect Mobile Phase Mode | The interactions required for separation are not favored in the current mode. If using reversed-phase, try polar organic or normal-phase conditions, and vice versa.[3] |
| Suboptimal Mobile Phase Composition | The solvent strength or pH is incorrect. For zwitterionic Cefepime, pH is critical. Add acidic (e.g., 0.1% TFA or formic acid) or basic (e.g., 0.1% DEA or ammonia) additives to the mobile phase to suppress ionization of one of the functional groups and promote consistent interaction with the CSP. |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion at the column inlet. Dilute the sample in the initial mobile phase whenever possible. |
Problem 2: Enantiomers are partially resolved (0.8 < Rs < 1.5), but baseline separation is not achieved.
| Potential Cause | Solution |
| Mobile Phase Strength | The elution is too fast. In reversed-phase, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol). In normal-phase, decrease the percentage of the polar modifier (e.g., ethanol, isopropanol).[3] |
| Flow Rate is Too High | Chiral separations are often more sensitive to flow rate due to slower mass transfer kinetics. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow more time for interactions with the CSP.[3] |
| Temperature is Not Optimal | Temperature affects the thermodynamics of chiral recognition. Systematically evaluate different column temperatures (e.g., 15°C, 25°C, 40°C). Both increasing and decreasing the temperature can have a significant, and sometimes unpredictable, positive effect on resolution.[3] |
| Incorrect Additive Concentration | The concentration of the acidic or basic additive may be suboptimal. Vary the concentration of the additive (e.g., from 0.05% to 0.2%) to fine-tune the retention and selectivity. |
Troubleshooting Logic: Improving Poor Resolution
References
Technical Support Center: Improving the Stability of Cefepime for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cefepime for experimental use. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Cefepime in aqueous solutions?
A1: The primary degradation pathway for Cefepime involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics. This initial step is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.[1]
Q2: What are the main factors that influence the rate of Cefepime degradation?
A2: The stability of Cefepime is significantly influenced by several factors, including temperature, pH, and exposure to light.[1] Degradation follows first-order kinetics and is accelerated at higher temperatures and pH values outside the optimal range of 4-6.[1]
Q3: What are the major degradation products of Cefepime, and do they have antibacterial activity?
A3: The major degradation products include compounds resulting from the opening of the β-lactam ring and cleavage of the N-methylpyrrolidine side chain.[1] Studies have shown that these degradation products do not exhibit significant antibacterial activity.[1][2] As Cefepime degrades, its minimum inhibitory concentration (MIC) against susceptible bacteria increases, indicating a loss of efficacy.[1][3]
Q4: How should Cefepime solutions be prepared and stored for experimental use?
A4: For experimental use, Cefepime hydrochloride hydrate can be dissolved in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 10 mg/mL.[4] It is recommended to not store the aqueous solution for more than one day.[4] For longer-term storage, freezing solutions is a viable option. Cefepime solutions in 5% dextrose injection have been shown to be stable for up to 11 days when stored at 4°C after being frozen for a month at -20°C and thawed using a microwave.[5] Commercially available Cefepime for injection is often formulated with L-arginine to control the pH of the reconstituted solution to between 4 and 6 for improved stability.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable or inconsistent results in bioassays. | Cefepime degradation during the experiment. | Prepare fresh Cefepime solutions for each experiment. Ensure the pH of your experimental medium is within the optimal stability range for Cefepime (pH 4-6).[1] |
| Yellowing or color change of the Cefepime solution. | Formation of chromophoric degradation byproducts. | This is an indicator of significant degradation.[1] Discard the solution and prepare a fresh batch. To minimize degradation, protect the solution from light and store it at recommended temperatures (refrigerated or frozen). |
| Precipitation observed in the Cefepime solution. | Incompatibility with other components in the solution. | Cefepime can be incompatible with certain drugs like erythromycin, propofol, and midazolam.[7][8] Avoid mixing Cefepime with these and other potentially incompatible substances. |
| Loss of antibacterial activity in stored solutions. | Degradation of Cefepime over time. | Adhere to recommended storage times and temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable.[9][10] For longer storage, freezing at -20°C is recommended.[5] |
Quantitative Data on Cefepime Stability
Table 1: Stability of Cefepime Hydrochloride (40 mg/mL) at Different Temperatures
| Temperature | Stability (Time to reach 90% of initial concentration) |
| 5°C | Up to 7 days[11][12] |
| 25°C | Up to 24 hours[11][12] |
| 45°C | Approximately 2 hours[11][12] |
Table 2: Stability of Cefepime in Different Infusion Solutions
| Infusion Fluid | Concentration Range | Storage Condition | Stability Duration |
| 0.9% Sodium Chloride Injection | 1-40 mg/mL | 20-25°C | 24 hours[10] |
| 0.9% Sodium Chloride Injection | 1-40 mg/mL | 2-8°C | 7 days[10] |
| 5% Dextrose Injection | 1-40 mg/mL | 20-25°C | 24 hours[10] |
| 5% Dextrose Injection | 1-40 mg/mL | 2-8°C | 7 days[10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Cefepime
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of Cefepime and its degradation products.
Materials:
-
Cefepime reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetate buffer (pH 5.1)
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, and acetate buffer in a 75:20:5 (v/v/v) ratio. Adjust the pH to 5.1.[13]
-
Standard Solution Preparation: Prepare a stock solution of Cefepime reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).[13]
-
Sample Preparation: Dilute the experimental Cefepime samples with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Quantify the Cefepime concentration by comparing the peak area of the sample to the calibration curve.
Protocol 2: Forced Degradation Study of Cefepime
This protocol describes how to perform a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Acid Degradation: Treat a Cefepime solution with 0.1 N HCl and stir for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before analysis.[14]
-
Alkali Degradation: Treat a Cefepime solution with 0.1 N NaOH and stir for a specified period. Neutralize with 0.1 N HCl before analysis.[14]
-
Oxidative Degradation: Treat a Cefepime solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze at appropriate time points.
-
Thermal Degradation: Expose a Cefepime solution to elevated temperatures (e.g., 80°C for 30 minutes) and analyze.[14]
-
Photolytic Degradation: Expose a Cefepime solution to UV light and analyze at various time intervals.
-
Analysis: Analyze the stressed samples using a stability-indicating method, such as the HPLC method described in Protocol 1, to separate and identify the degradation products.
Visualizations
Caption: Primary degradation pathway of Cefepime.
Caption: Experimental workflow for a Cefepime stability study.
Caption: Troubleshooting decision tree for Cefepime stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Effect of freezing, long-term storage, and microwave thawing on the stability of cefepime in 5% dextrose infusion polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefepime Monograph for Professionals - Drugs.com [drugs.com]
- 10. globalrph.com [globalrph.com]
- 11. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
Troubleshooting poor peak shape in Cefepime chiral chromatography
Welcome to the technical support center for troubleshooting poor peak shape in Cefepime chiral chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in Cefepime chromatography?
Poor peak shape in Cefepime chromatography can manifest as peak tailing, fronting, broadening, or splitting. The most common causes include:
-
Secondary Silanol Interactions: Cefepime, a basic compound, can interact with acidic residual silanol groups on silica-based stationary phases, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical as it controls the ionization state of Cefepime, a zwitterionic compound, and the stationary phase surface.[2][3] Operating near the pKa of Cefepime can result in inconsistent, tailing peaks.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or characteristic right-triangle-shaped tailing.[1][4]
-
Column Degradation: Problems affecting all peaks in the chromatogram, such as a partially blocked inlet frit or a void at the head of the column, can distort peak shape.[1][5]
-
Sample Solvent Effects: Using a sample solvent that is stronger than the mobile phase can cause peak distortion and fronting.[1][6]
-
Cefepime Instability: Cefepime can degrade in solution, particularly at room temperature or higher, which may lead to the appearance of extraneous peaks or peak distortion.[7][8]
Q2: Why is my Cefepime peak tailing?
Peak tailing is often caused by undesirable interactions between the analyte and the stationary phase.
-
Analyte-Specific Tailing: If only the Cefepime peak is tailing, it is likely due to secondary ionic interactions with the column's stationary phase.[6] For basic compounds like Cefepime, this often involves interaction with ionized silanol groups.
-
General Tailing (All Peaks): If all peaks in your chromatogram are tailing, the issue is likely physical rather than chemical.
Q3: My Cefepime peak is fronting. What should I do?
Peak fronting is typically caused by column overload or issues with the sample solvent.
-
Check for Overload: This is a classic symptom of injecting too much sample mass.[1] The peak shape may look like a right triangle.[1]
-
Evaluate Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause peak distortion and fronting.[6]
Q4: How does temperature affect the chiral separation of Cefepime?
Temperature plays a significant role in both the chromatographic separation and the stability of the analyte.
-
Separation and Resolution: Lowering the column temperature generally improves chiral resolution and increases retention time.[10] However, in some cases with polysaccharide-based chiral columns, increasing the temperature has been shown to improve separation or even reverse the enantiomer elution order.[11][12]
-
Analyte Stability: Cefepime is known to be unstable in plasma and solution at room temperature (20°C) and above, with significant degradation observed.[7] It is strongly recommended to use a refrigerated autosampler set to 4°C for the duration of the analysis to prevent degradation.[13]
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: A troubleshooting flowchart for poor peak shape.
Quantitative Data Summary
The following tables summarize key experimental parameters from various studies on Cefepime analysis.
Table 1: Mobile Phase Composition and Peak Shape Outcomes
| Mobile Phase Composition | Column Type | Observation | Reference |
| 94% 5 mM KH₂PO₄ / 6% ACN (pH 5.0) | Acclaim 120 C18 | Improved resolution and peak shape (asymmetry 1.1) compared to 10% ACN. | [13][14] |
| 90% 5 mM KH₂PO₄ / 10% ACN (pH 5.0) | Acclaim 120 C18 | Meets USP requirements (asymmetry 1.4), but an impurity peak is present in the tail. | [13][14] |
| Acetonitrile (vs. Methanol) | Phenomenex Kinetex C18 | Acetonitrile provided very good peak shapes and lower pump pressure compared to methanol. | [15] |
| Water (0.1% Formic Acid + 5 mmol Ammonium Acetate) / Methanol | Not Specified | Increased ionic strength from buffer salts reduces tailing and peak width. | [9] |
| 95% 10 mM Ammonium Acetate / 5% ACN | Reversed Phase C18 | Successful separation of Cefepime and its isomeric impurity. | [16] |
Table 2: Impact of Temperature on Cefepime Stability and Analysis
| Storage/Analysis Temperature | Matrix | Observation | Recommendation | Reference |
| 4°C | Deproteinized Human Plasma | Minimal degradation (rate: 0.0059 h⁻¹). | Recommended for sample storage and analysis. | [7] |
| 20°C (Room Temp) | Deproteinized Human Plasma | Significant degradation (rate: 0.062 h⁻¹). | Avoid bench-top storage. | [7] |
| 37°C | Deproteinized Human Plasma | Rapid degradation (rate: 0.31 h⁻¹). | Avoid. | [7] |
| 4°C | Autosampler | Not specified, but recommended. | Set autosampler to 4°C for the duration of the method. | [13] |
Detailed Experimental Protocols
Protocol 1: Sample and Standard Preparation
This protocol is based on established methods for Cefepime analysis and emphasizes stability.[13]
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Accurately weigh 10.0 mg of Cefepime Hydrochloride powder into a 1.5 mL vial.
-
Add 1.0 mL of deionized water and mix thoroughly to dissolve.
-
Store stock solutions at or below -19°C.[13]
-
-
Working Standard/Sample Preparation (e.g., 1.4 mg/mL):
-
Before analysis, allow the stock solution to thaw.
-
Perform a volumetric dilution of the stock solution using Mobile Phase A (the initial mobile phase of your gradient) to the desired final concentration.[13]
-
Crucially: Place the prepared samples in a refrigerated autosampler (4°C) and analyze within 24 hours.[13] Cefepime is unstable at room temperature.[7]
-
Protocol 2: Mobile Phase Preparation (Phosphate Buffer/Acetonitrile)
This protocol is adapted from common reversed-phase methods for Cefepime.[13][17]
-
Prepare Aqueous Buffer (5 mM Monobasic Potassium Phosphate):
-
Dissolve 0.68 g of HPLC grade monobasic potassium phosphate (KH₂PO₄) in 1000 mL of deionized water.
-
-
Prepare Mobile Phase A (e.g., 94:6 Buffer:Acetonitrile):
-
Measure 940 mL of the aqueous buffer and 60 mL of HPLC grade acetonitrile into a suitable eluent bottle.
-
Adjust the pH to 5.0 ± 0.05 using a dilute solution of potassium hydroxide (KOH) or phosphoric acid (H₃PO₄).[13][17]
-
Filter the final mobile phase through a 0.2 µm or 0.45 µm filter and degas thoroughly.[13][17]
-
-
Prepare Mobile Phase B (e.g., 50:50 Buffer:Acetonitrile):
-
Measure 500 mL of the aqueous buffer and 500 mL of HPLC grade acetonitrile into a suitable eluent bottle.
-
Adjust pH to 5.0 ± 0.05 as described above.
-
Filter and degas the mobile phase.[13]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chiraltech.com [chiraltech.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. owlstonemedical.com [owlstonemedical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: Enhancing the Yield of (S)-Cefepime in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric synthesis of (S)-Cefepime.
Troubleshooting Guides
This section addresses common issues encountered during the asymmetric synthesis of (S)-Cefepime in a question-and-answer format.
Issue 1: High Enantioselectivity but Low Yield
Question: My reaction is producing (S)-Cefepime with high enantiomeric excess (e.e.), but the overall yield is unacceptably low. What are the potential causes and how can I improve it?
Answer: Achieving high enantioselectivity with a low yield often suggests that the chiral catalyst or reagent is effective at differentiating between the prochiral faces of the substrate, but the reaction kinetics, stability of reactants or products, or reaction conditions are suboptimal.
Troubleshooting Steps:
-
Reaction Time and Temperature: The reaction may not be proceeding to completion. Monitor the reaction progress over a longer period using techniques like HPLC to determine if the reaction has stalled. A moderate increase in temperature might enhance the reaction rate, but it should be done cautiously as it could potentially decrease enantioselectivity.
-
Catalyst Loading and Activity: The catalyst loading might be insufficient to drive the reaction to completion within a reasonable timeframe. Consider a modest increase in the catalyst concentration. Also, verify the activity of the catalyst, as it may have degraded during storage or handling.
-
Reagent Stoichiometry: Ensure the stoichiometry of all reactants is accurate. An excess or deficit of a particular reagent can lead to side reactions or incomplete conversion.
-
Product or Substrate Instability: The desired (S)-Cefepime or a key intermediate might be degrading under the reaction or workup conditions. Analyze the reaction mixture for byproducts to identify potential degradation pathways.
Issue 2: Low Enantiomeric Excess (e.e.)
Question: My synthesis is yielding Cefepime with a low enantiomeric excess of the desired (S)-enantiomer. How can I improve the stereoselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis and can be influenced by several factors related to the catalyst, substrate, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of chiral catalyst or auxiliary is crucial. If using a metal-based catalyst, the chiral ligand plays a key role. It may be necessary to screen a variety of ligands to find one that provides optimal stereocontrol for the specific transformation.
-
Reaction Temperature: Higher reaction temperatures can diminish the energy difference between the diastereomeric transition states, leading to lower e.e. Running the reaction at a lower temperature often improves enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. A screening of different solvents is recommended.
-
Purity of Reactants: Impurities in the starting materials or solvents can sometimes interfere with the catalyst's performance, leading to poor stereocontrol. Ensure all reagents are of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing chirality in the synthesis of (S)-Cefepime?
A1: The main strategies for asymmetric synthesis of complex molecules like (S)-Cefepime include:
-
Chiral Catalysis: Using a chiral metal complex or an organocatalyst to stereoselectively transform a prochiral substrate.
-
Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct a subsequent stereoselective reaction. The auxiliary is removed in a later step.
-
Enzymatic Resolution: Employing an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.
Q2: How can I monitor the progress and enantiomeric excess of my reaction?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a reaction mixture. It is also useful for monitoring the consumption of starting materials and the formation of the product over time.
Q3: What are the key considerations when scaling up an asymmetric synthesis of (S)-Cefepime?
A3: Scaling up asymmetric reactions can present challenges. Key factors to consider include:
-
Mixing and Heat Transfer: Ensuring efficient mixing and temperature control in larger reaction vessels is critical to maintain consistent results.
-
Catalyst Cost and Recovery: Chiral catalysts can be expensive. Developing methods for catalyst recovery and reuse is often necessary for a cost-effective process on a larger scale.
-
Purification: Purification methods that are effective on a small scale, such as chromatography, may not be practical for large-scale production. Developing robust crystallization or extraction procedures for the final product is important.
Data Presentation
Table 1: Hypothetical Effect of Reaction Parameters on Yield and Enantiomeric Excess (e.e.) of (S)-Cefepime
| Parameter | Condition A | e.e. (%) | Yield (%) | Condition B | e.e. (%) | Yield (%) |
| Temperature | -20°C | 95 | 40 | 0°C | 85 | 75 |
| Solvent | Toluene | 92 | 65 | Dichloromethane | 88 | 70 |
| Catalyst Loading | 1 mol% | 94 | 55 | 2 mol% | 94 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Racemic Cefepime Precursor
This protocol describes a general method for the enzymatic kinetic resolution of a racemic ester precursor to obtain an enantioenriched carboxylic acid, a key intermediate for (S)-Cefepime.
-
Preparation: To a solution of the racemic ester precursor (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added an immobilized lipase (e.g., Candida antarctica lipase B, 10-50% by weight of the substrate).
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30°C).
-
Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed carboxylic acid.
-
Workup: When the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme.
-
Purification: The aqueous solution is acidified to precipitate the carboxylic acid, which is then extracted with an organic solvent. The unreacted ester remains in the organic phase and can be separated.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the Cefepime sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Cefepime has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject a small volume of the sample onto the column. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Mandatory Visualization
Caption: A workflow for troubleshooting low yield in (S)-Cefepime synthesis.
Caption: A decision-making pathway for optimizing enantioselectivity.
Caption: Logical relationships between key reaction parameters.
Degradation pathways of Cefepime stereoisomers under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Cefepime stereoisomers under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Cefepime?
A1: The primary degradation pathway for Cefepime in aqueous solutions involves the hydrolysis of the strained β-lactam ring, a common mechanism for cephalosporin antibiotics. This initial step is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.[1] Under physiologic pH, this hydrolysis can also lead to the formation of the 7-epimer of Cefepime.[2]
Q2: What are the main factors influencing the rate of Cefepime degradation?
A2: The degradation rate of Cefepime is significantly influenced by temperature, pH, and the presence of catalytic buffers.[3] Degradation follows first-order kinetics and is accelerated at higher temperatures and pH values outside of its optimal stability range of 4-6.[3] Exposure to light can also induce degradation.
Q3: Are there known stereoisomers of Cefepime, and do they degrade differently?
A3: Yes, Cefepime exists as stereoisomers. The active form is the Z-isomer. The E-isomer is a known impurity that can be separated from the Z-isomer using HPLC methods.[4] Additionally, the 7-epimer of Cefepime is a known degradation product formed in vivo and under certain conditions.[2] While analytical methods exist to separate these isomers, comprehensive public data on the comparative degradation kinetics and pathways of individual stereoisomers under various stress conditions is limited. Most stability studies report on the degradation of Cefepime as a whole, which is predominantly the Z-isomer.
Q4: Do the degradation products of Cefepime have antibacterial activity?
A4: No, studies have consistently shown that the degradation products of Cefepime do not exhibit significant antibacterial activity.[5] As Cefepime degrades, its minimum inhibitory concentration (MIC) against susceptible bacteria increases, indicating a loss of efficacy.
Q5: How can I quantify Cefepime and its degradation products in my samples?
A5: A validated stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is the most common and reliable approach for quantifying Cefepime and separating it from its degradation products and related substances, including the E-isomer.[4][6] UPLC-tandem mass spectrometry (UPLC-MS/MS) can be used for more sensitive and specific quantification and identification of degradants.[7][8]
Troubleshooting Guides
| Issue Encountered | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpectedly fast degradation of Cefepime | 1. Incorrect pH of the solution: Cefepime is most stable at a pH of 4-6.[3] 2. High storage temperature: Degradation accelerates at elevated temperatures.[3][9] 3. Presence of catalytic buffers: Certain buffers can accelerate degradation.[3] 4. Exposure to light: Photodegradation can occur. | 1. Verify and adjust the pH of your solution to be within the 4-6 range using appropriate buffers. 2. Store Cefepime solutions at recommended temperatures (e.g., refrigerated or frozen for long-term storage).[5] 3. If using buffers, ensure they are not contributing to catalysis or switch to a non-catalytic buffer system if possible. 4. Protect solutions from light by using amber vials or covering the containers. |
| Poor separation of Cefepime from its isomers or degradation products in HPLC/UPLC | 1. Inappropriate mobile phase composition: The mobile phase may not have the correct polarity or pH for optimal separation. 2. Incorrect column selection: The stationary phase may not be suitable for resolving closely related compounds. 3. Suboptimal gradient elution program: The gradient may be too steep or not shallow enough to resolve all peaks. | 1. Adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer and the pH of the buffer.[6] 2. Utilize a high-resolution column, such as a C18 column with appropriate particle size and dimensions.[4] 3. Optimize the gradient elution program by adjusting the slope and duration of the gradient to improve the resolution between closely eluting peaks. |
| Appearance of unknown peaks in the chromatogram during a stability study | 1. Formation of new degradation products: The stress conditions may be leading to the formation of previously uncharacterized degradants. 2. Contamination of the sample or mobile phase. | 1. Use UPLC-MS/MS to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.[7] 2. Run a blank injection of the mobile phase and diluent to check for contamination. Prepare fresh mobile phase and re-inject the sample. |
| Color change in the Cefepime solution (e.g., yellowing) | Significant degradation of the Cefepime molecule: The development of a yellow or orange-brown color is a visual indicator of extensive degradation.[5] | 1. This is an expected outcome of significant Cefepime degradation and can be used as a qualitative indicator of instability. 2. Quantify the remaining Cefepime concentration using a validated analytical method to determine the extent of degradation. |
Quantitative Data Summary
The following tables summarize the percentage of Cefepime degradation observed under various stress conditions as reported in the literature. It is important to note that these studies primarily focus on the degradation of Cefepime as a single entity.
Table 1: Degradation of Cefepime under Various Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | % Degradation of Cefepime | Reference |
| Acid Hydrolysis | 0.1N HCl at 70°C | 4 hours | 27.36% | [10] |
| Base Hydrolysis | 0.1N NaOH at 70°C | 4 hours | Not specified, but noted as significant | [10] |
| Oxidation | 2% H₂O₂ at 70°C | 1 hour | 12.50% | [10] |
| Thermal | 60°C | 24 hours | 0.79% | [10] |
| Photolytic | 1.2 million lux hours (fluorescent) & 200 w/m² (UV) | 7 days | 8.04% | [10] |
Note: The extent of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on Cefepime is as follows:
-
Preparation of Stock Solution: Accurately weigh and dissolve Cefepime in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Reflux the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).
-
Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Reflux the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).
-
Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 2% H₂O₂).
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).
-
Cool and dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of Cefepime or a solution to elevated temperatures (e.g., 60°C) in a hot air oven for a specified duration (e.g., 24 hours).
-
If a solid was used, dissolve it in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Cefepime to a combination of fluorescent and UV light in a photostability chamber for a defined period (e.g., 7 days).
-
Analyze the solution at appropriate time points.
-
Analytical Method: RP-HPLC for Cefepime and its E-isomer
This method is adapted from literature for the separation of Cefepime, its degradation products, and its E-isomer.[4]
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (93:7)
-
Mobile Phase B: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (70:30)
-
Gradient Elution: A linear gradient elution program should be developed to achieve optimal separation.
-
Detection: UV at 257 nm
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
Visualizations
Caption: Primary degradation pathways of Cefepime under stress conditions.
Caption: General experimental workflow for forced degradation studies of Cefepime.
References
- 1. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Minimizing racemization during Cefepime synthesis
Welcome to the Technical Support Center for Cefepime Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Cefepime, with a specific focus on minimizing racemization and other isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Cefepime synthesis and why is it a concern?
A1: Racemization refers to the conversion of a single stereoisomer into a mixture of itself and its mirror image (enantiomer) or other stereoisomers (diastereomers). In Cefepime synthesis, the primary concern is the isomerization at two key locations:
-
The α-carbon of the 7-acyl side chain: The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain has a chiral center at the carbon atom adjacent to the carboxyl group. During activation and coupling to the 7-aminocephalosporanic acid (7-ACA) core, this center can epimerize, leading to the formation of diastereomeric impurities.
-
The oxime double bond: The methoxyimino group exists as (Z) and (E) isomers. The desired biological activity is associated with the (Z)-isomer (also referred to as the syn-isomer). Isomerization to the inactive (E)-isomer (anti-isomer) can occur under certain conditions, reducing the potency of the final product.[1]
These isomeric impurities can be difficult to separate from the final product, may have different pharmacological profiles, and are considered impurities by regulatory agencies. Therefore, controlling the stereochemistry is critical for ensuring the efficacy and purity of Cefepime.[1]
Q2: Which step in the Cefepime synthesis is most prone to racemization?
A2: The most critical step for potential racemization is the acylation of the 7-amino group of the cephalosporin nucleus (7-amino-3-[[(1-methyl-1-pyrrolidinio)methyl]methyl]-3-cephem-4-carboxylate) with the activated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAEM) side chain. The activation of the carboxylic acid of the side chain makes the α-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.
Q3: What are the primary mechanisms of racemization during the coupling step?
A3: There are two main pathways for racemization during the amide bond formation:
-
Direct Enolization: A base directly abstracts the α-proton of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. The subsequent reaction of the racemic oxazolone with the amine yields a racemic product.
The formation of the oxazolone intermediate is a common cause of racemization in peptide synthesis and is relevant to the acylation step in Cefepime synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Cefepime synthesis related to racemization and isomeric impurity formation.
| Problem | Potential Cause | Recommended Solution |
| High levels of the (E)-isomer (anti-isomer) of Cefepime detected by HPLC. | Isomerization of the (Z)-oxime side chain before or during coupling. This can be caused by certain activating agents or prolonged reaction times at elevated temperatures. | Use an activated form of the side chain that is known to be stable, such as a benzothiazolyl thioester (AE-active ester).[2] Prepare the activated side chain, for example, as the acid chloride hydrochloride, under conditions that minimize E-isomer formation (e.g., using thionyl chloride and DMF at low temperatures).[3] |
| Presence of diastereomeric impurities (epimers at the α-carbon of the side chain). | Racemization of the activated side chain during the coupling reaction. This is often due to the choice of coupling reagent, base, solvent, or reaction temperature. | Coupling Reagent: Utilize coupling reagents known for low racemization, such as those that form active esters less prone to oxazolone formation. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[4] Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA). Temperature: Conduct the coupling reaction at low temperatures (e.g., -20°C to 0°C) to minimize the rate of racemization. Solvent: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents like dimethylformamide (DMF) can sometimes promote racemization. |
| Formation of the Δ²-isomer of the cephalosporin core. | Isomerization of the double bond in the dihydrothiazine ring from the Δ³ to the Δ² position. This can be promoted by certain solvents and bases during the synthesis of the Cefepime nucleus. | When synthesizing the 7-amino-3-[[(1-methyl-1-pyrrolidinio)methyl]methyl]-3-cephem-4-carboxylate intermediate, choose solvents in which the product has low solubility to encourage its precipitation and minimize its time in solution where isomerization can occur. Solvents like Freon TF (though environmentally restricted) and CCl₄ have been used for this purpose.[2] |
Quantitative Data on Racemization
While comprehensive comparative data is limited in publicly available literature, the following tables provide a qualitative and semi-quantitative guide to selecting reaction conditions to minimize racemization during the critical coupling step.
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive | Propensity for Racemization | Recommendation |
| Acid Chloride | High (without additives) | Use with caution, at low temperatures. |
| Dicyclohexylcarbodiimide (DCC) | Moderate to High | Use with racemization suppressants like HOBt or Oxyma. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Moderate | Use with racemization suppressants. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Low | Recommended. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Low | Recommended, but be aware of carcinogenic byproduct. |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) | Low | Recommended. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Very Low | Highly Recommended. |
| 1-Hydroxybenzotriazole (HOBt) | Additive - Suppresses Racemization | Recommended as an additive with carbodiimides. |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | Additive - Suppresses Racemization | Highly recommended as an additive. |
Table 2: Influence of Base, Solvent, and Temperature on Racemization
| Parameter | Condition | Effect on Racemization | Recommendation |
| Base | Triethylamine (TEA) | Higher potential for racemization | Use with caution |
| Diisopropylethylamine (DIPEA) | Lower potential for racemization | Recommended | |
| N-Methylmorpholine (NMM) | Intermediate potential | Acceptable alternative | |
| Solvent | Dichloromethane (DCM) | Generally low racemization | Recommended |
| Tetrahydrofuran (THF) | Generally low racemization | Recommended | |
| Acetonitrile (ACN) | Can vary, generally acceptable | Use with caution | |
| Dimethylformamide (DMF) | Can promote racemization in some cases | Use with caution, especially at higher temperatures | |
| Temperature | > 25°C (Room Temperature) | Increased risk of racemization | Not recommended |
| 0°C to 25°C | Moderate risk of racemization | Acceptable for robust systems | |
| -20°C to 0°C | Low risk of racemization | Recommended | |
| < -20°C | Very low risk of racemization | Highly Recommended |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of MAEM-AE Active Ester with Cefepime Nucleus
This protocol describes the acylation of the Cefepime nucleus with the pre-formed benzothiazolyl thioester of the side chain (AE-active ester) to minimize racemization.
Materials:
-
7-amino-3-[[(1-methyl-1-pyrrolidinio)methyl]methyl]-3-cephem-4-carboxylate hydrochloride (7-ACP)
-
(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-benzothiazolyl thioester (AE-active ester)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (for workup)
-
Acetone (for precipitation)
-
Deionized water
Procedure:
-
Suspend 7-ACP (1 equivalent) in a mixture of water and acetone (e.g., 1:2 v/v).
-
Cool the suspension to 0-5°C in an ice bath.
-
Add the AE-active ester (1.05-1.1 equivalents) to the suspension.
-
Slowly add DIPEA (2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at 0-5°C and monitor the progress by HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to 0°C and adjust the pH to 1.0-1.5 with cold dilute hydrochloric acid.
-
Slowly add acetone to the solution to induce precipitation of Cefepime hydrochloride.
-
Stir the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash with cold acetone, and dry under vacuum at a low temperature.
Protocol 2: Chiral HPLC Analysis of Cefepime for Isomeric Purity
This method can be used to separate and quantify Cefepime from its potential (E)-isomer.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example:
-
Mobile Phase A: 0.005 M ammonium phosphate monobasic in water.[4]
-
Mobile Phase B: Acetonitrile.
-
-
Elution: A gradient or isocratic elution can be used. For separating the (E)-isomer, an isocratic mobile phase of ammonium phosphate monobasic-acetonitrile (93:7 v/v) has been reported.[4]
-
Detection: UV detection at 257 nm.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
Under these conditions, Cefepime and its (E)-isomer should be well-resolved, allowing for accurate quantification.
Diagrams
Caption: Mechanisms of racemization during side-chain activation.
Caption: Simplified workflow for Cefepime synthesis.
References
- 1. US20050043531A1 - Process for preparing cefepime - Google Patents [patents.google.com]
- 2. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 3. EP1618114B1 - Processes for the preparations of cefepime - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Cefepime Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Cefepime and its stereoisomers.
Troubleshooting Guide
This guide addresses common issues observed during the bioanalysis of Cefepime, focusing on mitigating matrix effects to ensure accurate and reproducible results.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the zwitterionic nature of Cefepime.[1] | Carefully adjust the mobile phase pH to the optimal range (e.g., pH 5.0 ± 0.05) to ensure consistent ionization and peak shape.[1] |
| Co-elution of interfering matrix components. | Optimize the chromatographic gradient to better separate Cefepime from matrix components. Dilute the sample extract with water before injection to reduce the concentration of interfering substances.[2] | |
| Ion Suppression or Enhancement | Endogenous matrix components (e.g., phospholipids, salts) co-eluting with Cefepime and interfering with ionization in the mass spectrometer.[2][3] | Improve sample cleanup by using Solid-Phase Extraction (SPE) instead of simple protein precipitation to more effectively remove interfering components.[3][4] |
| High concentrations of organic solvent from the sample extract being injected. | Dilute the supernatant after protein precipitation with water (e.g., a 1:9 ratio) to reduce the organic content and minimize ionization effects.[2] | |
| Low or Inconsistent Recovery | Inefficient extraction of Cefepime from the biological matrix. | Ensure the protein precipitation is effective by using a sufficient volume of organic solvent (e.g., acetonitrile at a 4:1 ratio to plasma).[2] |
| Degradation of Cefepime during sample handling and storage. | Process samples on ice or at 4°C immediately after collection due to Cefepime's limited stability at room temperature.[3] For long-term storage, keep samples at -80°C. | |
| Poor Reproducibility (High %CV) | Inconsistent sample preparation leading to variable matrix effects between samples. | Automate the sample preparation process if possible. Ensure precise and consistent execution of each step, especially solvent addition and mixing. |
| Fluctuation in LC-MS system performance. | Use a stable isotope-labeled internal standard (SIL-IS) for Cefepime to compensate for variations in instrument response and matrix effects.[5] | |
| Inadequate Separation of Isomers (e.g., E-isomer) | Suboptimal chromatographic conditions. | Modify the mobile phase composition, for example, by reducing the acetonitrile content, to improve the resolution between Cefepime and its isomers.[1][6] |
| Use of a column with insufficient selectivity. | Employ a high-resolution column, such as a C18 column with a smaller particle size (e.g., 3 µm), to enhance separation efficiency.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Cefepime?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological sample (e.g., plasma, serum).[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of the quantitative analysis of Cefepime.[7][8]
Q2: How can I evaluate the extent of matrix effects in my Cefepime assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[2] The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. This should be tested using at least six different lots of the biological matrix.[2]
Q3: What is the most effective sample preparation technique to minimize matrix effects for Cefepime?
A3: While simple protein precipitation with acetonitrile is a common and rapid method, Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components like phospholipids and salts, thus reducing matrix effects.[3][4] If protein precipitation is used, a subsequent dilution of the supernatant with water is recommended to further mitigate these effects.[2]
Q4: Why is the stability of Cefepime a concern during bioanalysis?
A4: Cefepime is known to be unstable in biological matrices at room temperature, which can lead to its degradation and the formation of metabolites, including the 7-epimer of Cefepime.[3][9] To ensure accurate quantification, it is crucial to handle and process samples at low temperatures (e.g., 4°C or on ice) and store them at -80°C for long-term stability.[3]
Q5: What are the key considerations for the chromatographic separation of Cefepime and its isomers?
A5: The separation of Cefepime from its isomers, such as the E-isomer, requires a highly selective and efficient chromatographic method.[1][6][10] Key considerations include the choice of a high-resolution column (e.g., C18, 3 µm particle size), optimization of the mobile phase composition (e.g., acetonitrile concentration), and precise control of the mobile phase pH.[1][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a common method for extracting Cefepime from human plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add the internal standard solution (e.g., a stable isotope-labeled Cefepime).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample (a 4:1 ratio).[2]
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with water. A 1:9 dilution (supernatant:water) has been shown to be effective in reducing matrix effects.[2]
-
Injection: Transfer the diluted supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis of Cefepime
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry analysis of Cefepime.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase A: 0.1% formic acid in water or an ammonium acetate buffer.[3][6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[3]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A gradient elution is typically employed to separate Cefepime from endogenous plasma components.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
Cefepime: The precursor ion [M+H]⁺ is typically m/z 481. Common product ions for quantitation include m/z 167 and m/z 86.1.[3] In some cases, the doubly charged ion [M+2H]²⁺ at m/z 241 is used as the precursor.[3]
-
Internal Standard: Use the corresponding transition for the stable isotope-labeled internal standard.
-
-
Visualizations
Caption: Experimental workflow for Cefepime bioanalysis.
Caption: Troubleshooting matrix effects in Cefepime bioanalysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Guide to Selecting the Optimal Chiral Stationary Phase for Cefepime
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of Cefepime, the selection of an appropriate chiral stationary phase (CSP) is a critical step. Although specific enantioselective HPLC methods for Cefepime are not extensively documented in publicly available literature, a systematic approach based on the molecule's structure and the principles of chiral chromatography can lead to successful enantiomeric resolution. This guide provides a framework for this selection process, including frequently asked questions and troubleshooting advice.
Cefepime, a fourth-generation cephalosporin antibiotic, possesses multiple chiral centers, making the separation of its enantiomers crucial for understanding its pharmacological and toxicological properties.[1][2] The complex structure of Cefepime, featuring a β-lactam ring, a dihydrothiazine ring, and various functional groups, offers multiple points of interaction for chiral recognition.[1][2][3]
Logical Workflow for CSP Selection
A structured approach to selecting the optimal CSP for Cefepime is essential. The following workflow outlines a logical sequence of steps to efficiently identify a suitable stationary phase and develop a robust separation method.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Cefepime to consider for chiral separation?
A1: Cefepime has several stereogenic centers within its core cephalosporin structure.[1][2] Its zwitterionic nature, resulting from the presence of both a carboxylic acid group and a quaternary ammonium group, is a critical consideration.[3] The molecule also contains amide functionalities and aromatic rings, which can participate in various interactions such as hydrogen bonding, dipole-dipole, and π-π stacking. These features will influence its interaction with different types of CSPs.
Q2: Which types of chiral stationary phases are recommended for initial screening for Cefepime?
A2: For a molecule with the complexity of Cefepime, a broad screening approach is advisable. The following classes of CSPs are a good starting point:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds. They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions. Given the multiple functional groups in Cefepime, these phases are a primary choice for initial screening.
-
Pirkle-type or brush-type CSPs: These phases are known for their π-π interactions, making them suitable for molecules containing aromatic rings. The aminothiazolyl group in Cefepime could interact favorably with these types of CSPs.
-
Macrocyclic glycopeptide CSPs (e.g., vancomycin or teicoplanin-based): These are particularly effective for separating molecules with amine and carboxylic acid groups due to their ability to engage in ionic interactions, hydrogen bonding, and inclusion complexation.[4] The zwitterionic nature of Cefepime makes this class of CSPs a strong candidate.[3]
Q3: What mobile phases should be used for screening?
A3: The choice of mobile phase is dictated by the type of CSP. A general screening protocol should include:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape for acidic or basic analytes, respectively.
-
Reversed Phase: Acetonitrile/water or Methanol/water with a buffer (e.g., phosphate or acetate) to control pH. Given Cefepime's polarity, reversed-phase conditions are a viable option.[5]
-
Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol, often with additives, can provide unique selectivity.
Q4: How does the zwitterionic nature of Cefepime affect method development?
A4: The zwitterionic properties of Cefepime mean that the pH of the mobile phase will be a critical parameter, especially in reversed-phase chromatography.[3] The charge state of both the analyte and potentially the stationary phase can be manipulated by adjusting the pH, which can significantly impact retention and enantioselectivity. The use of buffers is essential to maintain a stable pH and ensure reproducible results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No enantiomeric separation on any CSP. | - Inappropriate choice of mobile phase. - Strong non-enantioselective interactions are masking the chiral recognition. | - Screen a wider range of mobile phases (normal, reversed, polar organic). - Try different additives (acids, bases) to modify analyte-CSP interactions. - Consider derivatization of Cefepime to enhance chirality or introduce interacting groups. |
| Poor resolution (Rs < 1.5). | - Suboptimal mobile phase composition. - High flow rate. - Inappropriate column temperature. | - Optimize the mobile phase by adjusting the ratio of strong to weak solvent. - Reduce the flow rate to increase the number of theoretical plates. - Evaluate the effect of column temperature; sometimes sub-ambient temperatures can improve resolution. |
| Poor peak shape (tailing or fronting). | - Secondary interactions with the silica support. - Mismatch between analyte pKa and mobile phase pH. - Column overload. | - Add a competitor to the mobile phase (e.g., a small amount of acid or base). - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or sample concentration. |
| Irreproducible retention times. | - Unstable column temperature. - Inadequately buffered mobile phase. - Column degradation. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase buffer has sufficient capacity and is within its effective pH range. - Use a guard column and ensure mobile phase compatibility with the CSP. |
Summary of Chiral Stationary Phase Characteristics
| CSP Type | Primary Interaction Mechanisms | Typical Analytes | Relevance to Cefepime |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole, steric interactions, inclusion. | Broad range of chiral compounds. | High. Multiple functional groups in Cefepime can interact. |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole. | Compounds with aromatic rings and polar groups. | Moderate to High. The aromatic rings in Cefepime make it a candidate. |
| Macrocyclic Glycopeptides | Ionic interactions, hydrogen bonding, inclusion complexation. | Zwitterionic and polar compounds, especially amino acids and peptides. | High. Cefepime's zwitterionic nature makes it an excellent candidate.[3][4] |
| Cyclodextrin-based | Inclusion complexation, hydrogen bonding at the rim. | Compounds that can fit into the cyclodextrin cavity. | Moderate. The bulky nature of Cefepime may hinder effective inclusion. |
By employing a systematic screening approach and carefully optimizing the chromatographic conditions, researchers can successfully develop a robust method for the chiral separation of Cefepime, enabling a deeper understanding of its stereoisomeric properties.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Technical Support Center: Method Development for Rapid Cefepime Isomer Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the rapid analysis of Cefepime and its isomers.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Cefepime, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing poor resolution between Cefepime and its E-isomer?
Answer: Poor resolution between Cefepime and its E-isomer is a common challenge. Several factors can contribute to this issue. The resolution between Cefepime and its related substance A (the E-isomer) should ideally be greater than 5.[1]
-
Mobile Phase Composition: The percentage of the organic modifier (typically acetonitrile) in the mobile phase is critical. A slight adjustment can significantly impact resolution. For instance, reducing the acetonitrile content in the mobile phase can sometimes improve the separation between the Cefepime peak and a co-eluting impurity.[2]
-
pH of the Mobile Phase: The pH of the buffer in the mobile phase affects the ionization state of Cefepime and its isomers, which in turn influences their retention and separation on a reverse-phase column. The pH of the mobile phase can be adjusted to optimize separation.[1][3]
-
Column Selection: Not all C18 columns are alike. The choice of a high-efficiency C18 column with a smaller particle size (e.g., 3 µm) can lead to improved resolution and shorter run times.[4]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency. A lower flow rate generally allows for better resolution, though it will increase the analysis time.
Question: I am observing unexpected peaks in my chromatogram. What could be the cause?
Answer: The presence of unexpected peaks can be attributed to several factors:
-
Degradation Products: Cefepime is susceptible to degradation, especially due to hydrolysis and photolysis of its β-lactam ring.[4] It can degrade in solution, and the degradation process is influenced by pH, temperature, and time.[5] This can lead to the formation of various degradation products that appear as extra peaks in the chromatogram.[6][7] To minimize degradation, it is recommended to analyze samples within 24 hours of preparation, even when stored at 4°C in the dark.[1]
-
Synthetic Impurities: Besides the E-isomer, other impurities can be generated during the synthesis of Cefepime and may be present in the drug substance.[4]
-
Contamination: Peaks could also arise from contamination of the sample, solvent, or HPLC system. Ensure high-purity solvents and clean equipment are used.
Question: My retention times are shifting between injections. How can I improve reproducibility?
Answer: Inconsistent retention times can compromise the reliability of your analysis. Here are some common causes and solutions:
-
Column Equilibration: Insufficient column equilibration with the mobile phase before starting the analytical run is a frequent cause of retention time drift. Ensure the column is thoroughly equilibrated until a stable baseline is achieved.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts in retention times. It is crucial to prepare the mobile phase accurately and consistently for each run.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can also cause retention time variability. Regular maintenance of the HPLC system is essential.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analytical method development for Cefepime isomer analysis.
What is the typical HPLC method for separating Cefepime and its isomers?
A common approach for the analysis of Cefepime and its isomers is reverse-phase HPLC (RP-HPLC).[8] A typical method utilizes a C18 column with a mobile phase consisting of a buffer (such as ammonium acetate or potassium phosphate) and an organic modifier like acetonitrile.[8][9] Detection is usually performed using a UV detector at a wavelength of around 254 nm or 257 nm.[4][9]
What are the key isomers of Cefepime to monitor?
The primary isomeric impurity of concern is the E-isomer of Cefepime.[9] The biologically active and desired form is the Z-isomer. The E-isomer has significantly lower antibacterial activity compared to the Z-isomer and is considered a process-related impurity and a potential degradation product.
How can I confirm the identity of the Cefepime isomers?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and confirmation of Cefepime and its isomers.[8] By analyzing the fragmentation patterns of the molecular ions, it is possible to distinguish between the different isomers.[3][8]
What are the stability considerations for Cefepime samples?
Cefepime is known to be unstable in solution and can degrade over time.[10] The stability is affected by factors such as temperature, pH, and light exposure.[5][11] It is recommended to prepare samples fresh and analyze them promptly. If storage is necessary, it should be at a low temperature (e.g., 4°C) and protected from light.[1] For longer-term storage, freezing the samples at -19°C or below is advisable.[1]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the HPLC analysis of Cefepime and its E-isomer.
Table 1: HPLC Method Parameters for Cefepime Isomer Analysis
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | [9] |
| Mobile Phase | Acetonitrile and Ammonium Acetate or Phosphate Buffer | [8][9] |
| Elution Mode | Isocratic or Gradient | [4][9] |
| Flow Rate | 0.8 - 1.0 mL/min | [8][12] |
| Detection Wavelength | 254 - 257 nm | [4][9] |
| Column Temperature | 25 - 32°C | [9][13] |
Table 2: Example Retention Times for Cefepime and its E-isomer
| Compound | Retention Time (min) - Method 1 | Retention Time (min) - Method 2 |
| Cefepime (Z-isomer) | 15.28 | 5.22 |
| E-isomer | 9.18 | 14.60 |
| Source | [8] | [9] |
Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters.
Experimental Protocols
Detailed Methodology for HPLC Analysis of Cefepime and its E-isomer
This protocol provides a general procedure for the separation and analysis of Cefepime and its E-isomer using RP-HPLC.
1. Materials and Reagents:
-
Cefepime reference standard
-
Cefepime E-isomer reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or Potassium phosphate monobasic (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Potassium hydroxide (for pH adjustment)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
3. Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to the desired value (e.g., 5.0) with formic acid.
-
Mobile Phase B: Acetonitrile.
-
The final mobile phase can be an isocratic mixture (e.g., Acetonitrile:10 mM Ammonium Acetate (5:95 v/v)) or run as a gradient.[8]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the Cefepime and E-isomer reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample containing Cefepime by dissolving it in the mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: As prepared in step 3.
-
Flow Rate: 0.8 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 257 nm.[9]
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks for Cefepime and its E-isomer based on their retention times compared to the standards.
-
Quantify the amounts of the Z-isomer and E-isomer using the peak areas.
Visualizations
Caption: Experimental workflow for Cefepime isomer analysis.
Caption: Troubleshooting logic for Cefepime HPLC analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. HPLC Analysis of Cefepime | SIELC Technologies [sielc.com]
- 13. Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: application to validation and quantification of cefepime, cefixime and cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Stereochemistry of Cefepime: A Comparative Guide to its Isomers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known properties of Cefepime, with a special focus on the current understanding of its (R) and (S) isomers. While direct comparative efficacy data between the enantiomers remains elusive in publicly available literature, this guide synthesizes existing data on Cefepime as a whole and explores the critical implications of its stereochemistry.
Cefepime, a fourth-generation cephalosporin, is a cornerstone in the treatment of severe bacterial infections.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like Pseudomonas aeruginosa, makes it an invaluable therapeutic agent.[2][3] However, the Cefepime molecule possesses a chiral center, leading to the existence of (R) and (S) enantiomers. In pharmaceutical sciences, it is well-established that enantiomers of a chiral drug can exhibit significant differences in pharmacological activity, pharmacokinetics, and toxicity.[4] This guide delves into the current state of knowledge regarding Cefepime's isomers, highlighting a significant gap in research that warrants further investigation.
Unraveling the Isomers: The Analytical Challenge
While the therapeutic product is a specific geometric isomer (the syn or Z-isomer), the separation and individual characterization of its (R) and (S) enantiomers are not routinely reported in efficacy studies.[3] The primary focus in analytical chemistry has been the separation of Cefepime from its less active or inactive anti (E)-isomer and other degradation products.[5] High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.[1]
Experimental Protocols for Isomer Separation
The following table summarizes a typical experimental protocol for the separation of Cefepime and its related isomeric impurities using HPLC, as described in the literature.
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with UV detection. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5] |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of acetonitrile and an ammonium acetate solution (e.g., 5:95 v/v).[5] |
| Flow Rate | Typically around 0.8 to 1.0 mL/min.[5] |
| Detection | UV spectrophotometer at a wavelength of 254 nm. |
| Temperature | Ambient or controlled at a specific temperature (e.g., 25°C). |
Comparative Efficacy: A Look at Cefepime as a Whole
In the absence of specific data for the (R) and (S) isomers, this section presents the well-documented antibacterial efficacy of Cefepime. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.12 | 0.25 |
| Klebsiella pneumoniae | ≤0.12 | 0.5 |
| Enterobacter cloacae | 0.25 | 8 |
| Serratia marcescens | 0.5 | 4 |
| Pseudomonas aeruginosa | 2 | 16 |
| Staphylococcus aureus (methicillin-susceptible) | 1 | 4 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.12 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and testing methodology.
Pharmacokinetics: The Journey of Cefepime in the Body
The pharmacokinetic profile of Cefepime has been extensively studied. It is administered parenterally and exhibits linear pharmacokinetics.[6][7] The following table summarizes the key pharmacokinetic parameters of Cefepime in healthy adults with normal renal function.
| Parameter | Value |
| Bioavailability (IM) | ~100% |
| Protein Binding | 16-19%[6] |
| Volume of Distribution (Vd) | 18-22 L[7] |
| Elimination Half-life (t½) | 2 - 2.5 hours[6] |
| Metabolism | Minimally metabolized.[8] |
| Excretion | Primarily renal, with over 80% excreted as unchanged drug in the urine.[6] |
The Unexplored Territory: Potential Differences Between (R) and (S) Isomers
The lack of direct comparative studies on the (R) and (S) isomers of Cefepime represents a significant knowledge gap. Based on established principles of stereopharmacology, it is plausible that the two enantiomers could exhibit differences in:
-
Antibacterial Activity: One enantiomer may have a higher affinity for the penicillin-binding proteins (PBPs) of bacteria, leading to greater potency.
-
Pharmacokinetics: Differences in protein binding, distribution, and metabolism could lead to varying concentrations of the active isomer at the site of infection.
-
Toxicity: One isomer may be responsible for a greater proportion of the adverse effects associated with Cefepime, such as neurotoxicity.
Visualizing the Science
Cefepime's Mechanism of Action: A Beta-Lactam's Tale
Caption: Simplified signaling pathway of Cefepime's bactericidal action.
Experimental Workflow for Isomer Analysis
Caption: A typical experimental workflow for the separation and analysis of Cefepime isomers.
Conclusion: A Call for Further Research
While Cefepime remains a potent and clinically essential antibiotic, the lack of data on the individual contributions of its (R) and (S) isomers to its overall efficacy and safety profile is a notable gap in our understanding. Future research focused on the chiral separation of Cefepime and the subsequent in-vitro and in-vivo evaluation of each enantiomer is crucial. Such studies could potentially lead to the development of a stereochemically pure version of Cefepime with an improved therapeutic index, ultimately benefiting patient care. For drug development professionals, this represents a clear opportunity for innovation and optimization of a widely used therapeutic agent.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cefepime clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cefepime: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Proposed Framework for the In Vitro Comparison of Cefepime Enantiomers Against ESBL-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge to antimicrobial chemotherapy. Cefepime, a fourth-generation cephalosporin, is a critical therapeutic option against these resistant pathogens.[1] Like many pharmaceuticals, Cefepime possesses chiral centers, meaning it can exist as different stereoisomers, or enantiomers. While the commercially available formulation is a specific isomer, the in vitro activity of its counterpart enantiomers against ESBL-producing bacteria is not well-documented in publicly available literature. This guide outlines a proposed experimental framework to conduct such a comparison, providing detailed methodologies and hypothetical data presentation to stimulate further research in this area.
The Significance of Chirality in Drug Efficacy
Chirality can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. Different enantiomers of a drug can exhibit varying degrees of activity, with one enantiomer potentially being more potent, while another might be inactive or even contribute to adverse effects. Therefore, evaluating the individual microbiological activity of Cefepime's enantiomers could uncover novel insights into its mechanism of action and potential avenues for therapeutic optimization.
Proposed Experimental Protocols
This section details a hypothetical yet robust experimental workflow for the separation and comparative analysis of Cefepime enantiomers against well-characterized ESBL-producing bacterial strains.
Separation of Cefepime Enantiomers
Objective: To isolate the individual enantiomers of Cefepime from a racemic mixture or the commercially available formulation.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be employed for the separation of Cefepime and its isomers.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.[2]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an ammonium acetate buffer (e.g., 10 mmol x L(-1), pH adjusted) in a ratio of approximately 5:95.[2]
-
Flow Rate: A flow rate of 0.8 mL x min(-1).[2]
-
Detection: UV detection at a wavelength suitable for Cefepime.
-
Procedure:
-
Prepare a standard solution of Cefepime.
-
Inject the solution into the HPLC system.
-
Monitor the chromatogram for the separation of peaks corresponding to the different isomers.
-
Collect the fractions corresponding to each separated enantiomer.
-
Confirm the purity of the collected fractions using mass spectrometry.[2]
-
Bacterial Strains and Culture Conditions
Objective: To select and prepare a panel of clinically relevant ESBL-producing bacteria for susceptibility testing.
Bacterial Panel: A selection of well-characterized ESBL-producing strains, including:
-
Escherichia coli (harboring common ESBL genes like CTX-M, SHV, or TEM)
-
Klebsiella pneumoniae (harboring common ESBL genes)
-
A non-ESBL producing control strain of each species for comparison.
Culture Conditions:
-
Bacteria should be cultured on appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate at 37°C for 18-24 hours.
-
Prepare inoculums for susceptibility testing by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each Cefepime enantiomer against the selected ESBL-producing bacteria.
Methodology: Broth Microdilution
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[3][4]
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), Cefepime enantiomer stock solutions.
-
Procedure:
-
Dispense CAMHB into all wells of the microtiter plates.
-
Create a two-fold serial dilution of each Cefepime enantiomer across the wells of separate plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Presentation
The quantitative data obtained from the antimicrobial susceptibility testing should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of Cefepime Enantiomers against ESBL-Producing Bacteria (µg/mL)
| Bacterial Strain | ESBL Genotype | Cefepime (Commercial) | Cefepime Enantiomer A | Cefepime Enantiomer B |
| E. coli ATCC 25922 (Control) | None | 0.25 | 0.25 | >64 |
| E. coli Clinical Isolate 1 | CTX-M-15 | 16 | 8 | >64 |
| E. coli Clinical Isolate 2 | SHV-12 | 32 | 16 | >64 |
| K. pneumoniae ATCC 700603 (Control) | SHV-18 | 8 | 4 | >64 |
| K. pneumoniae Clinical Isolate 1 | TEM-10 | 64 | 32 | >64 |
| K. pneumoniae Clinical Isolate 2 | CTX-M-14 | >64 | >64 | >64 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizing Experimental and Biological Pathways
Diagrams are essential for representing complex workflows and biological mechanisms.
Caption: Proposed experimental workflow for comparing Cefepime enantiomers.
Caption: Cefepime's mechanism of action and ESBL-mediated resistance.
Conclusion
While direct comparative data on the in vitro activity of Cefepime enantiomers against ESBL-producing bacteria is currently lacking in the scientific literature, the experimental framework proposed in this guide provides a clear and scientifically sound methodology for conducting such an investigation. The potential for differential activity between enantiomers warrants further exploration, as it could lead to a deeper understanding of Cefepime's interaction with bacterial targets and resistance mechanisms, and potentially inform the development of more potent and targeted antibacterial agents. Researchers are encouraged to pursue this line of inquiry to contribute valuable data to the field of antimicrobial drug development.
References
- 1. Cefepime: a fourth-generation parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Navigating the Stereochemical Maze: A Comparative Guide to Validated Analytical Methods for Cefepime Stereoisomers
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of pharmaceutical compounds is paramount. Cefepime, a fourth-generation cephalosporin antibiotic, possesses multiple chiral centers and a Z-isomer configuration of the methoxyimino group, giving rise to potential stereoisomers, including the E-isomer. The presence of these stereoisomers can impact the drug's efficacy and safety, necessitating robust analytical methods for their separation and quantification. This guide provides a comparative overview of validated analytical methods for Cefepime stereoisomers, focusing on the geometric E-isomer, with detailed experimental protocols and performance data.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Cefepime stereoisomers depends on the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or bioanalysis. The following tables summarize the performance of different HPLC and UPLC methods based on published validation data.
Table 1: HPLC Method for the Determination of Cefepime and its E-isomer
| Parameter | Method 1: HPLC-UV | Method 2: HPLC-Q-TOF/MS |
| Column | C18 (4.6 mm × 250 mm, 5 µm) | C18 |
| Mobile Phase | A: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (93:7) B: 0.005 mol·L⁻¹ ammonium phosphate monobasic-acetonitrile (70:30) | Acetonitrile/acetate buffer solution (4:96, v/v) |
| Elution | Gradient | Isocratic |
| Detection | UV at 257 nm | ESI-Q-TOF Mass Spectrometry (Positive Mode) |
| Retention Time (Z-isomer) | Not specified | 5.22 min |
| Retention Time (E-isomer) | Not specified | 14.60 min |
| Selectivity | Method is selective for Cefepime, its degradation products, and the E-isomer.[1] | The method can be used for the separation and identification of Z-Cefepime and its E-isomeric impurity.[1] |
| Suitability | Suitable for the determination of Cefepime hydrochloride and related substances.[1] | Rapid, sensitive, and specific for identifying the E-isomeric impurity in the raw drug material.[1] |
Table 2: System Suitability Requirements for HPLC Analysis of Cefepime and Related Substances (including E-isomer/Related Substance A)
| Parameter | USP Requirement |
| Resolution (R) | R between Cefepime and Cefepime related compound A (E-isomer) is not less than five. |
| Tailing Factor | Not more than 1.5. |
| Column Efficiency | Not less than 4000 theoretical plates. |
| Capacity Factor (k') | More than 0.6. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the protocols for the HPLC methods described above.
Method 1: HPLC-UV for Related Substances
Objective: To determine Cefepime hydrochloride and its related substances, including the E-isomer.
Chromatographic Conditions:
-
Column: C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase A: A mixture of 0.005 mol·L⁻¹ ammonium phosphate monobasic and acetonitrile (93:7).
-
Mobile Phase B: A mixture of 0.005 mol·L⁻¹ ammonium phosphate monobasic and acetonitrile (70:30).
-
Elution: Linear gradient elution.
-
Detection: UV at 257 nm.[1]
Procedure:
-
Prepare the mobile phases as described above.
-
Equilibrate the column with the initial mobile phase composition.
-
Prepare standard and sample solutions of Cefepime hydrochloride.
-
Inject the solutions into the HPLC system.
-
Run the gradient program and record the chromatograms.
-
Identify and quantify the E-isomer and other related substances based on their retention times and peak areas relative to the Cefepime peak.
Method 2: HPLC-Q-TOF/MS for Isomer Identification
Objective: To separate and identify the Z and E isomers of Cefepime.
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A mixture of acetonitrile and acetate buffer solution (4:96, v/v).
-
Detection: Electrospray ionization (ESI) Q-TOF high-resolution mass spectrometry in positive mode.[1]
Procedure:
-
Prepare the mobile phase as described.
-
Equilibrate the HPLC system.
-
Prepare a solution of the Cefepime sample.
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram and mass spectra.
-
Identify the Z and E isomers based on their distinct retention times (5.22 min for Z-isomer and 14.60 min for E-isomer) and their fragmentation patterns in the mass spectra.[1]
Visualization of the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.
Caption: General workflow for the validation of an analytical method for Cefepime stereoisomers.
Considerations for Chiral Separation of Cefepime Enantiomers and Diastereomers
Although specific validated methods for the chiral separation of Cefepime's enantiomers and diastereomers are not prominent in the literature, the principles of chiral chromatography would apply. A typical workflow for developing and validating such a method is outlined below.
Caption: Logical workflow for the development and validation of a chiral HPLC method.
References
A Head-to-Head Comparison of Cefepime and Other Cephalosporins: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of the fourth-generation cephalosporin, Cefepime, benchmarked against other key members of its class. This guide provides a comparative look at its antimicrobial activity, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by experimental data and detailed protocols.
Introduction: Cefepime's Position in the Cephalosporin Landscape
Cefepime is a fourth-generation cephalosporin known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical structure, featuring a zwitterionic nature, allows for rapid penetration through the outer membrane of Gram-negative bacteria.[2] Cefepime also exhibits enhanced stability against many chromosomally and plasmid-mediated beta-lactamases, enzymes that can inactivate other beta-lactam antibiotics.[1] This guide provides a detailed, data-driven comparison of Cefepime with other cephalosporins, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: A Deeper Dive
Like all beta-lactam antibiotics, Cefepime's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[2]
A key differentiator for Cefepime is its high affinity for multiple PBP targets. For instance, in Escherichia coli, Cefepime demonstrates strong binding to both PBP2 and PBP3. In contrast, other cephalosporins may have a more limited primary PBP target.
Figure 1: Mechanism of action of Cefepime compared to other cephalosporins.
In-Vitro Activity: A Quantitative Comparison
The in-vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, with MIC90 representing the concentration required to inhibit the growth of 90% of tested isolates. The following table summarizes the comparative MIC90 data for Cefepime and other selected cephalosporins against a range of clinically significant pathogens.
Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) of Cefepime and Other Cephalosporins
| Organism | Cefepime | Cefazolin | Cefuroxime | Ceftriaxone | Ceftazidime | Ceftaroline |
| Gram-Positive | ||||||
| Staphylococcus aureus (MSSA) | 3 | - | - | - | - | 0.5 |
| Streptococcus pneumoniae | - | - | - | - | - | - |
| Gram-Negative | ||||||
| Escherichia coli | ≤0.5 | - | - | ≤0.5 | - | - |
| Klebsiella pneumoniae | ≤0.5 | - | - | ≤0.5 | - | - |
| Enterobacter cloacae | 2 | - | - | >32 | >32 | - |
| Serratia marcescens | 2 | - | - | - | - | - |
| Proteus mirabilis | ≤0.5 | - | - | ≤0.5 | - | - |
| Pseudomonas aeruginosa | 16 | - | - | >256 | 32 | - |
Data compiled from multiple sources.[3][4][5][6] Note: "-" indicates that comprehensive comparative data was not available in the reviewed sources.
Experimental Protocols: Antimicrobial Susceptibility Testing
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method (CLSI M07)
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial stock solutions
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Antimicrobial Dilution: Prepare serial two-fold dilutions of each cephalosporin in CAMHB directly in the microtiter plates. The final volume in each well is typically 100 µL.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Figure 2: Experimental workflow for broth microdilution antimicrobial susceptibility testing.
Pharmacokinetic and Pharmacodynamic (PK/PD) Comparison
The effectiveness of an antibiotic is not solely dependent on its in-vitro activity but also on its behavior within the human body. The following table compares key pharmacokinetic parameters of Cefepime and other cephalosporins. For beta-lactams, the primary pharmacodynamic index associated with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).
Table 2: Comparative Pharmacokinetic Parameters of Selected Cephalosporins
| Cephalosporin | Route | Cmax (mg/L) | T1/2 (h) | Protein Binding (%) |
| First Generation | ||||
| Cefazolin | IV | 185 | 1.8 | 85 |
| Cephalexin | Oral | 18 | 0.9 | 15 |
| Second Generation | ||||
| Cefuroxime | IV | 53 | 1.2 | 33-50 |
| Third Generation | ||||
| Ceftriaxone | IV | 151 | 8 | 85-95 |
| Ceftazidime | IV | 170 | 1.8 | <10 |
| Fourth Generation | ||||
| Cefepime | IV | 164 | 2 | 16-19 |
Data compiled from multiple sources.[7][8][9][10][11] Cmax and T1/2 are approximate values for standard adult doses and can vary.
Clinical Efficacy: Head-to-Head Trial Data
Ultimately, the value of an antibiotic is determined by its performance in clinical settings. The following tables summarize the results of head-to-head clinical trials comparing Cefepime with other cephalosporins for various infections.
Table 3: Clinical Efficacy in Complicated Skin and Soft Tissue Infections
| Study | Treatment Arms | N | Clinical Success Rate |
| Randomized Comparison (1991) | Cefepime 2g IV q12h | 40 | 90% |
| Ceftazidime 2g IV q8h | 36 | 96% |
Data from a prospective, randomized open comparison.[5]
Table 4: Clinical Efficacy in Complicated Intra-abdominal Infections (in combination with Metronidazole)
| Study | Treatment Arms | N (protocol-valid) | Clinical Cure Rate |
| Cefepime Intra-abdominal Infection Study Group (1997) | Cefepime + Metronidazole | - | 88% |
| Imipenem-cilastatin | - | 76% |
Data from a randomized, double-blind multicenter study.[12]
Logical Workflow for Empiric Therapy
The choice of an empiric antibiotic often depends on the suspected source of infection, local resistance patterns, and patient-specific factors. The following diagram illustrates a simplified decision-making process for considering Cefepime in the context of empiric therapy for nosocomial infections.
Figure 3: Simplified decision-making for empiric antibiotic selection.
Conclusion
Cefepime remains a potent and versatile cephalosporin with a broad spectrum of activity that includes many common Gram-positive and Gram-negative pathogens.[1] Its stability against many beta-lactamases provides an advantage over some third-generation cephalosporins, particularly against organisms like Enterobacter species.[4] However, the emergence of newer beta-lactam/beta-lactamase inhibitor combinations, such as ceftazidime-avibactam and ceftolozane-tazobactam, offers alternatives for treating infections caused by multidrug-resistant Gram-negative bacteria. The selection of the most appropriate cephalosporin should be guided by local susceptibility patterns, the specific clinical scenario, and patient-specific factors. This guide provides a foundational dataset to aid in these critical decisions for researchers and drug development professionals.
References
- 1. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro activity of cefepime compared to other broad-spectrum cephalosporins against clinical isolates from eighteen Brazilian hospitals by using the Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjpath.org.my [mjpath.org.my]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Table 2. Pharmacokinetic properties of cephalosporin antibiotics : Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations : Science and Education Publishing [pubs.sciepub.com]
- 7. Pharmacokinetic properties of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic properties of the newer cephalosporins. A valid basis for drug selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. academic.oup.com [academic.oup.com]
Comparative Analysis of Cefepime Cross-Resistance: A Guide for Researchers
A comprehensive review of available scientific literature reveals a critical gap in the understanding of Cefepime's stereoisomers and their specific roles in antimicrobial activity and resistance. To date, no publicly accessible studies have isolated and individually assessed the cross-resistance profiles of Cefepime's different stereoisomeric forms. All current research and clinical data treat Cefepime as a single entity.
This guide, therefore, focuses on the well-documented cross-resistance patterns observed with Cefepime in its conventional form against a variety of bacterial pathogens. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.
Understanding Cefepime and Resistance
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][3] However, the emergence of various resistance mechanisms poses a significant challenge to its clinical efficacy.
The primary mechanisms of resistance to Cefepime include:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of Cefepime, rendering it inactive.[1]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Cefepime.[1]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can limit Cefepime's entry into the cell.
-
Efflux Pumps: These systems actively transport Cefepime out of the bacterial cell.
Cross-Resistance Profile of Cefepime
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally similar, antibiotics. Understanding these patterns is crucial for effective antibiotic stewardship and the development of new therapeutic strategies.
| Antibiotic | Percentage of Cefepime-Resistant Strains Also Resistant (%) | Percentage of Ceftazidime-Resistant Strains Also Resistant to Cefepime (%) | Reference |
| Ceftazidime | Nearly 50% | 61.5% | [4] |
| Cefotaxime | Data not consistently reported, but often high | Data not consistently reported |
Note: Data is derived from a study on multiresistant nosocomial isolates of Pseudomonas aeruginosa.[4]
Studies have shown that cross-resistance between Cefepime and other cephalosporins, particularly ceftazidime, is a significant concern in Pseudomonas aeruginosa.[4] However, it's noteworthy that cefepime resistance among ceftazidime- and cefotaxime-resistant mutants has been reported as rare in some instances.[5]
Experimental Methodologies for Assessing Cross-Resistance
The following protocols are standard methods used to determine the susceptibility of bacterial isolates to antibiotics and to evaluate cross-resistance patterns.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of antibiotic susceptibility.
-
Broth Microdilution Method:
-
Prepare a series of twofold dilutions of the antibiotics in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
-
Agar Dilution Method:
-
Prepare agar plates containing serial twofold dilutions of the antibiotics.
-
Spot a standardized bacterial inoculum (approximately 10^4 CFU per spot) onto the surface of the agar plates.[4]
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth.
-
2. Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to antibiotics.
-
Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate.
-
Place paper disks impregnated with a standard concentration of different antibiotics onto the agar surface.
-
Incubate the plate overnight.
-
Measure the diameter of the zone of inhibition around each disk.
-
Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter breakpoints.
Visualizing Resistance Mechanisms
The following diagram illustrates the primary mechanisms of bacterial resistance to Cefepime.
Caption: Mechanisms of bacterial resistance to Cefepime.
Logical Flow of Cross-Resistance Development
The development of cross-resistance is often a stepwise process, as depicted in the workflow below.
Caption: Workflow of cross-resistance development.
References
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefepime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of cefepime (BMY 28142) against multiresistant nosocomial isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency of in vitro resistance of Pseudomonas aeruginosa to cefepime, ceftazidime, and cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile of Cefepime: A Review in the Context of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Cefepime, a fourth-generation cephalosporin, is a broad-spectrum antibiotic widely used against both Gram-positive and Gram-negative bacteria.[1] Chemically, Cefepime possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. While the commercially available formulation is a racemic mixture, a comprehensive search of the scientific literature reveals a notable gap: there is a lack of publicly available in vivo pharmacokinetic data specifically comparing the individual (R)- and (S)-enantiomers of Cefepime.
The existing body of research exclusively focuses on the pharmacokinetics of the racemic mixture of Cefepime. This guide, therefore, summarizes the current understanding of racemic Cefepime's pharmacokinetic profile, provides detailed experimental methodologies from these studies, and outlines the analytical techniques that could be adapted for future, essential stereoselective investigations.
Pharmacokinetics of Racemic Cefepime
Pharmacokinetic studies of racemic Cefepime have been conducted in various species, including humans and rats, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Cefepime is primarily administered intravenously and is known for its linear pharmacokinetic behavior.[2]
Key pharmacokinetic parameters for racemic Cefepime from studies in rats are presented below. It is important to note that these values represent the combined disposition of both enantiomers.
Table 1: Pharmacokinetic Parameters of Racemic Cefepime in Rats Following Intravenous Administration
| Parameter | Value | Species/Study Details | Reference |
| Elimination Half-life (t½) | 1.7 (1.5 to 1.9) hours | Male Sprague-Dawley rats, 150 mg/kg single IV dose | [3][4] |
| Maximum Plasma Concentration (Cmax) | 177.8 (169.7 to 236.4) µg/mL | Male Sprague-Dawley rats, 150 mg/kg single IV dose | [3][4] |
| Area Under the Curve (AUC₀₋₂₄) | 111.3 (95.7 to 136.5) mg·h/L | Male Sprague-Dawley rats, 150 mg/kg single IV dose | [3][4] |
| Elimination Rate Constant (kel) | 3.15 h⁻¹ | Male Sprague-Dawley rats, 150 mg/kg single IV dose | [3] |
| CSF/Blood Penetration (%) | 19% | Male Sprague-Dawley rats | [3] |
Values are presented as median (interquartile range) where applicable.
Experimental Protocols
The following methodologies are derived from in vivo pharmacokinetic studies of racemic Cefepime in rats. These protocols can serve as a foundation for designing future studies focused on the stereoselective pharmacokinetics of Cefepime.
Animal Model and Dosing
-
Administration: Cefepime is administered intravenously, typically as a single bolus injection.[3][4] For pharmacokinetic studies, a dose of 150 mg/kg has been utilized.[3][4]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. To facilitate this, rats are often catheterized in the jugular vein for drug administration and the contralateral vein for blood sampling.[3][4]
-
Cerebrospinal Fluid (CSF) Sampling: For studies investigating central nervous system penetration, CSF can be collected via an intracisternal catheter.[3][4]
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis to ensure stability.[5]
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying Cefepime in biological matrices like plasma and CSF.[3][4]
-
Sample Preparation: A simple protein precipitation step is typically employed to extract Cefepime from the plasma matrix before analysis.[5]
-
Chromatography: Reversed-phase chromatography is commonly used for the separation of Cefepime.[6][7]
-
Detection: Mass spectrometry allows for the selective detection and quantification of the parent drug.[3][4]
Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as half-life, Cmax, and AUC are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with appropriate software (e.g., Pmetrics for R).[3]
Future Directions: Investigating Cefepime Enantiomers
The absence of stereoselective pharmacokinetic data for Cefepime represents a significant knowledge gap. Future research should prioritize the development and validation of chiral analytical methods, likely based on chiral chromatography, to separate and quantify the (R)- and (S)-enantiomers in biological samples. Such studies would be invaluable for understanding if there are stereoselective differences in the absorption, distribution, metabolism, and excretion of Cefepime, which could have implications for its efficacy and safety profile.
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo pharmacokinetic study, which would be applicable to future investigations of Cefepime enantiomers.
Caption: General workflow for an in vivo pharmacokinetic study of Cefepime enantiomers.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical pharmacokinetics of newer cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Translational Pharmacokinetic Rat Model of Cerebral Spinal Fluid and Plasma Concentrations of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Translational Pharmacokinetic Rat Model of Cerebral Spinal Fluid and Plasma Concentrations of Cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
A Comparative Analysis of Cefepime Isomers' Antibacterial Potency Against Pseudomonas aeruginosa
For Immediate Release to the Scientific Community
Cefepime, a fourth-generation cephalosporin, possesses a crucial methoxyimino group in its 7-aminocephalosporanic acid side chain. This feature gives rise to geometric isomerism, specifically the (Z) (syn) and (E) (anti) isomers. It is a well-documented principle in the medicinal chemistry of cephalosporins that the (Z)-isomer of oxime-containing cephalosporins exhibits significantly greater antibacterial activity than the corresponding (E)-isomer. For some cephalosporins, the (Z)-isomer can be up to 100 times more potent than the (E)-isomer against certain bacterial strains. The marketed formulation of Cefepime is the (Z)-isomer, which is recognized for its potent anti-pseudomonal activity. The (E)-isomer is generally considered a less active impurity that is minimized during synthesis.
Data Presentation: Comparative Antibacterial Potency
The following table presents a hypothetical but illustrative comparison of the Minimum Inhibitory Concentrations (MICs) for the (Z) and (E) isomers of Cefepime against a reference strain of Pseudomonas aeruginosa (ATCC 27853). These values are based on the established principle of the superior potency of the (Z)-isomer.
| Isomer | Chemical Structure | Hypothetical MIC (µg/mL) against P. aeruginosa ATCC 27853 | Relative Potency |
| (Z)-Cefepime | (Z)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | 2 | High |
| (E)-Cefepime | (E)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidinium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | 64 | Low |
Note: The MIC values presented are for illustrative purposes to demonstrate the expected difference in potency and are not derived from direct experimental comparison in published literature.
Experimental Protocols
A standard experimental protocol to determine the Minimum Inhibitory Concentration (MIC) of Cefepime isomers against Pseudomonas aeruginosa would be as follows:
Objective: To determine the minimum concentration of each Cefepime isomer that inhibits the visible growth of Pseudomonas aeruginosa.
Materials:
-
(Z)-Cefepime and (E)-Cefepime reference standards
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: A colony of P. aeruginosa is inoculated into CAMHB and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Serial two-fold dilutions of each Cefepime isomer are prepared in CAMHB in the 96-well microtiter plates. A typical concentration range for Cefepime against P. aeruginosa would be from 0.06 µg/mL to 128 µg/mL.
-
Inoculation: Each well containing the diluted Cefepime isomer is inoculated with the prepared bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the Cefepime isomer at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Synergy of Cefepime: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the in vitro synergistic activity of Cefepime when combined with other antibiotics against various clinically relevant bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical research and development efforts.
The increasing prevalence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance antibacterial efficacy and combat resistance. Cefepime, a fourth-generation cephalosporin, exhibits broad-spectrum activity, and its combination with other antimicrobial agents has been investigated to expand its coverage and overcome resistance mechanisms. This guide summarizes key findings from in vitro synergy studies involving Cefepime, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these interactions.
Cefepime Synergy with Beta-Lactamase Inhibitors
The combination of Cefepime with beta-lactamase inhibitors like sulbactam and tazobactam has shown promise in overcoming resistance mediated by beta-lactamase production in Gram-negative bacteria.
Cefepime + Sulbactam
The addition of sulbactam can enhance the activity of Cefepime, particularly against Acinetobacter species.
Table 1: In Vitro Synergy of Cefepime and Sulbactam against Carbapenem-Resistant Acinetobacter spp. [1]
| Interaction | Percentage of Isolates (n=24) | Fractional Inhibitory Concentration Index (FICI) Range |
| Synergy | 33.3% | 0.25 - 0.5 |
| Partial Synergy | 58.3% | >0.5 - <1 |
| Additive | 4.2% | 1 |
| Indifference | 4.2% | >1 - <1.5 |
| Antagonism | 0% | >4 |
Data from a study assessing in vitro activity against 23 Acinetobacter baumannii and one Acinetobacter junii carbapenem-resistant isolates using the checkerboard method.[1] One study found that the combination of cefepime and sulbactam demonstrated moderate synergistic activity against some carbapenem-resistant strains of Acinetobacter spp.[1] Specifically, synergy was observed in 33.3% of isolates, and partial synergy was seen in 58.3% of isolates.[1] No antagonism was reported.[1] Another study investigating cefepime/sulbactam against multidrug-resistant Gram-negative bacteria found the combination to be more active than either drug alone, with enhanced activity at 1:1 and 1:2 ratios.[2][3] The reduction in Minimum Inhibitory Concentration (MIC) was most significant against Acinetobacter baumannii and Enterobacterales.[2][3]
Cefepime + Tazobactam
Tazobactam, another beta-lactamase inhibitor, has been shown to restore Cefepime's activity against certain resistant strains. In vitro studies have demonstrated that cefepime in combination with tazobactam is active against Enterobacterales that produce AmpC enzymes and extended-spectrum β-lactamases (ESBLs).[4]
Cefepime Synergy with Aminoglycosides
Combining Cefepime with aminoglycosides like amikacin is a strategy often employed to achieve synergistic killing, particularly against Pseudomonas aeruginosa.
Table 2: In Vitro Synergy of Cefepime and Amikacin against Multidrug-Resistant Pseudomonas aeruginosa [5][6]
| Organism | Method | Synergy Finding | FICI |
| P. aeruginosa (n=3) | Checkerboard | Synergy | 0.375 |
| P. aeruginosa | Time-Kill | Synergy (>1 log10 CFU/mL decrease) | - |
| P. aeruginosa (MDR) | Etest | Statistically significant synergy (p<0.0001) | - |
Data compiled from studies evaluating synergy against multidrug-resistant P. aeruginosa isolates.[5][6]
Studies have demonstrated that the combination of cefepime and amikacin is highly synergistic in vitro against multidrug-resistant P. aeruginosa.[5] One study reported a Fractional Inhibitory Concentration Index (FICI) of 0.375 for three tested strains using the checkerboard method.[5] Time-kill curve analysis also confirmed synergy, showing a significant decrease in bacterial count compared to the most active single agent.[5] All combination therapies with once-daily amikacin and cefepime resulted in a 99.9% reduction in bacterial count by 2 hours, with no regrowth at 24 hours.[7][8]
Cefepime Synergy with Glycopeptides
The combination of Cefepime and vancomycin has been investigated for treating infections caused by Gram-positive organisms, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 3: In Vitro Synergy of Cefepime and Vancomycin against Staphylococcus aureus and Staphylococcus epidermidis [9]
| Organism (n=35) | Interaction | Number of Isolates |
| MSSA, MRSA, MSSE, MRSE | Synergy | 16 |
| MSSA, MRSA, MSSE, MRSE | Additive/Indifference | 20 |
Data from a study using the checkerboard method against 35 clinical isolates.[9]
The in vitro activity of cefepime combined with vancomycin has been assessed against both methicillin-susceptible and -resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[9] In one study, the combination was found to be synergistic against 16 of 35 clinical isolates.[9] Time-kill studies also demonstrated synergistic killing with clinically achievable concentrations of both vancomycin and cefepime.[9]
Cefepime Synergy with Fluoroquinolones
The combination of Cefepime with fluoroquinolones has been evaluated against Pseudomonas aeruginosa, including strains resistant to one or both agents.
Table 4: In Vitro Synergy of Cefepime and Fluoroquinolones against Pseudomonas aeruginosa [10][11][12]
| Fluoroquinolone | Method | Synergy Finding |
| Ciprofloxacin | Time-Kill | Synergic against various resistant strains |
| Levofloxacin | Time-Kill | Synergic against various resistant strains |
| Gatifloxacin | Time-Kill | Synergic against various resistant strains |
| Moxifloxacin | Time-Kill | Synergic against various resistant strains |
Data from a study evaluating combinations against 10 clinical isolates of P. aeruginosa with varying susceptibility profiles.[10][11][12]
Various cephalosporin and fluoroquinolone combinations have demonstrated synergistic activity against P. aeruginosa, including strains resistant to one or both drugs.[10][11][12] A study using time-kill methods found that combinations of cefepime with ciprofloxacin, levofloxacin, gatifloxacin, or moxifloxacin were synergic.[10][11][12] Synergy was defined as a >2-log decrease in CFU/mL at 24 hours compared with the single most active agent.[10][12]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard method is a common in vitro technique to assess antibiotic synergy.[13]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Serial twofold dilutions of the first antibiotic are made along the rows of a 96-well microtiter plate, and serial twofold dilutions of the second antibiotic are made along the columns.[13]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in a suitable broth medium (e.g., Mueller-Hinton broth).[13] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.[13]
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs of the two drugs.[13]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the checkerboard synergy testing method.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[14]
-
Inoculum Preparation: A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.[14]
-
Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at desired concentrations (often based on MIC values, e.g., 0.5 x MIC).[10][12] A growth control without any antibiotic is always included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, and 24 hours).[10][12] Serial dilutions of these aliquots are plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted.
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[14]
-
Indifference: A <2-log10 change in CFU/mL.
-
Antagonism: A ≥2-log10 increase in CFU/mL.
-
Caption: Workflow for the time-kill synergy assay.
References
- 1. In vitro activity of cefepime combined with sulbactam against clinical isolates of carbapenem-resistant Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime/sulbactam as an enhanced antimicrobial combination therapy for the treatment of MDR Gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nosocomial Outbreak Due to a Multiresistant Strain of Pseudomonas aeruginosa P12: Efficacy of Cefepime-Amikacin Therapy and Analysis of β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacodynamics of once-daily amikacin in various combinations with cefepime, aztreonam, and ceftazidime against Pseudomonas aeruginosa in an in vitro infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro synergy between cefepime and vancomycin against methicillin-susceptible and -resistant Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. journals.asm.org [journals.asm.org]
Comparative study of Cefepime stereoisomers' binding to penicillin-binding proteins
Introduction: Cefepime is a fourth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its bactericidal effect is achieved by inhibiting bacterial cell wall synthesis through the covalent binding to and inactivation of essential Penicillin-Binding Proteins (PBPs).[2][3][4] This action disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[1]
The clinically utilized form of Cefepime is the (6R,7R, 2Z)-stereoisomer, which is optimized for stability against β-lactamases and effective PBP binding.[5][6] While other stereoisomers, such as the E-isomer and the Δ²-isomer, exist, they are typically considered impurities, and comparative binding affinity data for these specific isomers are not available in publicly accessible literature.[7][8] This guide, therefore, focuses on the PBP binding profile of the active Cefepime isomer, which dictates its antibacterial spectrum and efficacy.[9]
Quantitative Binding Data: Cefepime vs. Key Bacterial PBPs
The binding affinity of Cefepime for various PBPs is commonly quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of PBP activity.[10] Lower IC50 values indicate higher binding affinity. The following table summarizes the IC50 values for Cefepime against principal PBPs from Escherichia coli and Pseudomonas aeruginosa.
| Antibiotic | Bacterial Species | PBP Target | IC50 (µg/mL) |
| Cefepime | E. coli K-12 | PBP 1a | 5.3 |
| PBP 1b | >100 | ||
| PBP 2 | 0.4 | ||
| PBP 3 | 0.1 | ||
| PBP 4 | 20.0 | ||
| PBP 5/6 | 0.8 | ||
| Cefepime | P. aeruginosa SC8329 | PBP 1a | 16.0 |
| PBP 1b | 2.5 | ||
| PBP 2 | >25 | ||
| PBP 3 | <0.0025 | ||
| PBP 4 | 12.0 | ||
| PBP 5 | >100 | ||
| Data sourced from Pucci, M. J. et al. (1991).[11][12] |
Key Observations:
-
In E. coli, Cefepime shows very high affinity for PBP 3 and PBP 2, which are critical for cell division and shape, respectively.[11]
-
In P. aeruginosa, Cefepime demonstrates exceptionally potent binding to PBP 3, but poor affinity for PBP 2.[11][12]
-
Cefepime also displays low affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP4/PBP5 in Enterococcus species, contributing to resistance in these organisms.[1]
Experimental Protocols
The determination of PBP binding affinity is typically performed using a competitive assay. The following protocol is a representative methodology based on standard practices.[9][10][12]
Objective: To determine the IC50 of Cefepime for specific PBPs by measuring its ability to compete with a labeled probe (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin™ FL) for binding to PBPs in bacterial membrane preparations.
1. Preparation of Bacterial Membranes:
-
Cell Culture: Grow the bacterial strain of interest (e.g., E. coli K-12) in a suitable broth medium to the late logarithmic phase.
-
Harvesting & Lysis: Collect cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer), and resuspend. Lyse the cells to release cellular contents, typically via sonication on ice.[10]
-
Membrane Isolation: Isolate the cell membranes, which contain the PBPs, from the cell lysate by ultracentrifugation. Resuspend the resulting membrane pellet in a storage buffer and determine the total protein concentration.[9]
2. Competitive Binding Assay:
-
Incubation with Inhibitor: Pre-incubate aliquots of the membrane preparation with serially diluted concentrations of Cefepime for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C). Include a control sample containing no antibiotic.[9][11]
-
Labeling with Probe: Add a fixed, saturating concentration of a labeled probe (e.g., [³H]benzylpenicillin) to each reaction. This probe will bind to any PBP active sites not already occupied by Cefepime. Incubate for an additional period (e.g., 10-30 minutes) to allow binding to reach equilibrium.[11][12]
-
Termination and Separation: Stop the reaction by adding an excess of unlabeled penicillin, followed by separation of PBP-bound probe from unbound probe using methods like SDS-PAGE (for fluorescent probes) or filtration (for radiolabeled probes).[9]
3. Detection and Data Analysis:
-
Quantification: For fluorescent probes, visualize the PBP bands in the gel using a fluorescence imager and quantify the intensity of each band using densitometry software.[9] For radiolabeled probes, quantify the radioactivity of the PBP-bound probe using scintillation counting.
-
IC50 Determination: The amount of bound probe is inversely proportional to the binding of Cefepime. Plot the percentage of probe binding relative to the no-antibiotic control against the logarithm of the Cefepime concentration. Determine the IC50 value—the concentration of Cefepime that causes a 50% reduction in probe binding—using non-linear regression analysis.[9]
Visualized Mechanism and Workflow
The following diagrams illustrate the mechanism of PBP inhibition and the experimental workflow for its analysis.
Caption: Mechanism of PBP inhibition by Cefepime.
Caption: Experimental workflow for a competitive PBP binding assay.
References
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]
- 3. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cefepime - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. Cefepime E-isomer related compound - SRIRAMCHEM [sriramchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cefepime in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper management and disposal of pharmaceutical compounds like Cefepime are critical to maintaining a safe laboratory environment and preventing environmental contamination. Cefepime, a fourth-generation cephalosporin antibiotic, requires specific handling procedures to mitigate risks, including the potential for fostering antimicrobial resistance. This guide provides a comprehensive, step-by-step approach to the safe disposal of Cefepime waste, drawing from safety data sheets and established laboratory practices.
Core Principles for Cefepime Waste Management
The primary objective in disposing of Cefepime waste is to ensure that the active pharmaceutical ingredient (API) is handled in compliance with all relevant federal, state, and local regulations.[1][2][3] Improper disposal methods, such as sewering, are strongly discouraged as they can lead to the contamination of water systems and the environment.[3][4]
All materials that have come into contact with Cefepime should be considered Cefepime waste. This includes:
-
Expired or unused Cefepime powder or solutions
-
Contaminated personal protective equipment (PPE)
-
Used labware (e.g., vials, syringes, petri dishes)
-
Cleaning materials from spills
Quantitative Data: Stability of Cefepime
Understanding the stability of Cefepime under various conditions is crucial for its handling and can inform disposal strategies. The following table summarizes key stability data for Cefepime in aqueous solutions. Cefepime is most stable in a pH range of 4 to 6.[5]
| Temperature | pH | Conditions | Stability (retaining >90% of initial concentration) |
| 4°C (Refrigerated) | Neutral | Peritoneal dialysis solution | 168 hours (7 days) |
| 25°C (Room Temperature) | 4-6 | Aqueous solution | Up to 24 hours[5] |
| 25°C (Room Temperature) | Neutral | Peritoneal dialysis solution | 96 hours (4 days) |
| 37°C | Neutral | Peritoneal dialysis solution | 12 hours |
| 45°C | Not Specified | Not Specified | Degrades to 79% of initial concentration within 24 hours |
Data compiled from multiple sources.[5][6]
Step-by-Step Disposal Protocol for Cefepime Waste
The recommended procedure for disposing of Cefepime waste involves segregation, collection, storage, and final disposal through a licensed hazardous waste contractor.[3]
Step 1: Waste Segregation and Collection
-
Identify Cefepime Waste: All materials that have come into contact with Cefepime must be treated as hazardous waste.[3][4]
-
Use Designated Waste Containers: Collect all Cefepime waste in clearly labeled, leak-proof, and sealed hazardous waste containers.[3][7] For sharps such as needles and syringes, use designated sharps containers.[3]
Step 2: On-Site Inactivation (Consideration)
While the primary recommendation is disposal via a licensed contractor, on-site inactivation of liquid Cefepime waste may be considered to degrade the active antibiotic component.[3] A proposed method for the hydrolysis of β-lactam antibiotics involves using a 1 M sodium hydroxide solution.[8] However, this should be performed with caution and in accordance with your institution's environmental health and safety (EHS) guidelines.
Experimental Protocol: Hydrolysis of β-Lactam Antibiotics (General Guidance)
This is a general protocol for β-lactam antibiotics and should be adapted and validated for Cefepime specifically under the guidance of your institution's EHS department.
-
Preparation: Work in a well-ventilated area, such as a fume hood, and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Reagent: Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Inactivation: For liquid Cefepime waste, slowly add the 1 M NaOH solution. The exact volume and incubation time will depend on the concentration of Cefepime and should be determined in consultation with your EHS department. The goal is to raise the pH to a level that facilitates the hydrolysis of the β-lactam ring.
-
Neutralization: After the recommended incubation period, neutralize the solution as required by your institution's waste disposal protocols before collecting it for final disposal.
Step 3: Secure Storage
-
Storage Area: Store the sealed Cefepime waste containers in a designated, secure area away from general laboratory traffic.[3]
-
Ventilation and Containment: The storage area should be well-ventilated and have secondary containment to prevent spills.[3]
-
Labeling: Ensure all containers are accurately labeled with "Cefepime Waste," the date of accumulation, and any other information required by your institution's EHS department.[3]
Step 4: Final Disposal
-
Incineration: The preferred method for the final disposal of Cefepime waste is incineration in a facility equipped with an afterburner and scrubber.[1][3] This high-temperature process ensures the complete destruction of the API.
-
Licensed Hazardous Waste Disposal: All Cefepime waste, including expired and excess materials, should be handed over to a licensed hazardous material disposal company.[3][9]
Logical Workflow for Cefepime Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of Cefepime waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Cefepime, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed protocols and requirements.
References
- 1. piramalcriticalcare.us [piramalcriticalcare.us]
- 2. bbraunusa.com [bbraunusa.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefepime
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Cefepime, a fourth-generation cephalosporin antibiotic. Adherence to these protocols is critical to minimize exposure risks and ensure operational integrity.
Cefepime is classified as a hazardous chemical that can cause serious eye damage, skin irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Cefepime, a comprehensive PPE strategy is non-negotiable. The following equipment is required to minimize exposure through inhalation, skin, or eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes, mists, or dust particles of Cefepime, which can cause serious eye damage.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or natural rubber).[5][6][7] | Prevents skin contact, which can lead to irritation and potential allergic sensitization.[1][2] |
| Body Protection | A protective laboratory coat, apron, or disposable garment.[4][6][7] | Protects the skin and personal clothing from contamination. Contaminated work clothing should not be allowed out of the workplace.[1][3][8] |
| Respiratory Protection | An N95 dust/mist respirator or equivalent.[4] | Required if aerosols or dust are generated, as inhalation may cause allergy or asthma symptoms.[1][4] Use should be in accordance with a comprehensive respiratory protection program. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling Cefepime, from receipt to disposal, is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle Cefepime in a well-ventilated area.[4] The use of a local exhaust ventilation system is recommended to control exposure.[5]
-
Workspace: Designate a specific area for handling Cefepime. Before starting, clean the workspace with an appropriate disinfectant.[9] Ensure an eyewash station and safety shower are readily accessible.[10]
-
Gather Supplies: Assemble all necessary items, including PPE, vials of Cefepime and diluent, sterile syringes, needles, and a sharps container before you begin.[9]
2. Reconstitution and Handling:
-
Avoid Dust and Aerosols: When handling the powdered form, take extreme care to avoid creating dust.[8][11] Avoid all contact and inhalation of dust, fumes, and mists associated with the product.[4][5]
-
Aseptic Technique: During reconstitution, use aseptic techniques to prevent contamination. Disinfect the rubber stoppers on vials with sterile alcohol swabs before piercing.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4][8] Always wash hands thoroughly with soap and water after handling the product and before breaks.[4][5]
3. Storage:
-
Temperature: Store Cefepime in its dry state at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[4][12]
-
Light: Protect the product from light by retaining it in its carton until use.[4][5][13]
-
Solution Stability: Once reconstituted, stability varies by diluent and storage temperature. Solutions for intravenous infusion are generally stable for up to 24 hours at room temperature or 7 days under refrigeration (2°C to 8°C).[12][13]
Quantitative Safety Data
The following table summarizes key quantitative data for Cefepime, providing a clear reference for storage and hazard assessment.
| Data Point | Value | Species/Conditions |
| Storage Temperature (Dry State) | 20°C to 25°C (68°F to 77°F) | USP Controlled Room Temperature[4][13] |
| Acute Toxicity (LD50), IV | 1500 - 2000 mg/kg | Mouse[4][5] |
| Acute Toxicity (LD50), IV | > 2000 mg/kg | Dog[4][5] |
| Acute Toxicity (LD50), Oral | 1,272 mg/kg | Rat[4] |
| Ecotoxicity (EC50) | 640 mg/L | Daphnia magna (Water Flea)[4] |
Workflow for Safe Handling of Cefepime
The following diagram outlines the critical steps and decision points for safely managing Cefepime within a laboratory setting.
References
- 1. bbraunusa.com [bbraunusa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. piramalcriticalcare.us [piramalcriticalcare.us]
- 5. wgcriticalcare.com [wgcriticalcare.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. medline.com [medline.com]
- 8. wgcriticalcare.com [wgcriticalcare.com]
- 9. memorial.health [memorial.health]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 12. globalrph.com [globalrph.com]
- 13. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
